4-Ethyl-3,5-dimethyloctane
Description
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Properties
CAS No. |
62183-64-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-3,5-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-11(5)12(8-3)10(4)7-2/h10-12H,6-9H2,1-5H3 |
InChI Key |
OMAJEXDENFMCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known chemical and physical properties of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. The information is compiled from various chemical databases and predictive models, offering a technical resource for professionals in research and development. Due to its nature as a simple hydrocarbon, extensive biological activity data is not available in public literature.
Core Chemical Properties
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. Its structure consists of an eight-carbon (octane) backbone with ethyl and methyl substituents at the 4, 3, and 5 positions, respectively.
The following table summarizes the key quantitative data for this compound. It is important to note that many of these values are predicted through computational models due to a lack of extensive experimental data in published literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | N/A |
| Molecular Weight | 170.3398 g/mol | |
| CAS Number | 116835-49-5 | |
| Boiling Point | 199.5 °C (Predicted) | |
| Density | 0.760 g/cm³ (Predicted) | |
| Refractive Index | 1.425 (Predicted) | |
| Flash Point | 67.2 °C (Predicted) | |
| Vapor Pressure | 0.2±0.4 mmHg at 25°C (Predicted) | |
| Enthalpy of Vaporization | 42.4±0.8 kJ/mol (Predicted) | |
| Molar Refractivity | 56.6±0.3 cm³ (Predicted) | |
| Molar Volume | 224.0±3.0 cm³ (Predicted) |
Spectroscopic and Analytical Data
While specific, detailed experimental spectra for this compound are not widely published, the NIST (National Institute of Standards and Technology) Chemistry WebBook is a primary resource for such data when available. For a compound of this nature, the expected analytical data would include:
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (170.34 g/mol ) and a fragmentation pattern characteristic of branched alkanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would display a complex set of signals in the aliphatic region (typically 0.5-2.0 ppm), with splitting patterns corresponding to the various methyl, ethyl, and methine protons in the structure.
-
¹³C NMR would show distinct signals for each chemically non-equivalent carbon atom in the molecule.
-
Experimental Protocols
-
Synthesis: The compound could be synthesized via various organic chemistry methods, such as Grignard reactions or other carbon-carbon bond-forming reactions, followed by purification steps like fractional distillation or preparative gas chromatography.
-
Structural Elucidation: The purified compound's structure would be confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry: To confirm the molecular weight and obtain fragmentation data.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To determine the precise connectivity of all atoms in the molecule.
-
Infrared (IR) Spectroscopy: To confirm the presence of C-H bonds and the absence of other functional groups.
-
-
Physicochemical Property Measurement:
-
Boiling Point: Determined experimentally using distillation apparatus under controlled pressure.
-
Density: Measured using a pycnometer or a digital density meter.
-
Refractive Index: Measured using a refractometer.
-
Mandatory Visualizations
The following diagrams illustrate the chemical structure and a generalized experimental workflow relevant to the study of this compound.
An In-depth Technical Guide to the Physical Characteristics of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Dated: December 21, 2025
This technical guide provides a comprehensive overview of the known physical characteristics of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. Due to a scarcity of specific experimental data for this compound in publicly accessible literature, this document presents computed properties and offers a comparative analysis with its straight-chain isomer, n-dodecane. Furthermore, it details standardized experimental protocols for the determination of key physical properties applicable to this class of compounds.
Core Physical Characteristics
Table 1: Summary of Physical Characteristics
| Physical Property | This compound (Computed/Predicted) | n-Dodecane (Experimental) | Source |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | 170.34 g/mol | [1][2] |
| Boiling Point | Data not available; predicted to be lower than n-dodecane | 216.2 °C | [2] |
| Melting Point | Data not available | -9.6 °C | [3] |
| Density | Data not available | 0.75 g/mL at 25 °C | [3] |
| Refractive Index | Data not available | 1.4216 at 20 °C | [4] |
| XLogP3-AA (Lipophilicity) | 5.8 | 6.1 | [1] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the primary physical characteristics of liquid hydrocarbons like this compound.
The density of liquid hydrocarbons can be accurately measured using a digital density meter, following a protocol such as ASTM D4052.[5]
-
Principle: A small sample (approximately 1-2 mL) is introduced into an oscillating U-shaped tube.[6] The instrument measures the change in the oscillation frequency caused by the mass of the sample. This frequency change is then used with calibration data to determine the density of the liquid.[6]
-
Apparatus: A digital density meter equipped with a temperature-controlled cell.
-
Procedure:
-
Calibrate the instrument with two reference standards (e.g., dry air and distilled water).
-
Ensure the sample is free of air bubbles before injection.
-
Inject the sample into the measurement cell using a syringe or an automated sampler.
-
Allow the temperature of the cell to stabilize at the desired measurement temperature (e.g., 20 °C or 25 °C).
-
The instrument will automatically measure the oscillation period and calculate the density.
-
Report the density in g/mL or kg/m ³.
-
For small sample volumes, the Thiele tube method is a suitable technique for determining the boiling point.[7] For larger volumes, a simple distillation is appropriate.[8]
-
Principle (Thiele Tube): A sample is heated in a small tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn back into the capillary tube at the boiling point.[9]
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and a heat source.
-
Procedure (Thiele Tube):
-
Place a few milliliters of the sample into the small test tube.
-
Invert a capillary tube (sealed at one end) and place it into the sample.
-
Attach the test tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. When a continuous stream of bubbles emerges, stop heating.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.
-
Record the atmospheric pressure at the time of the measurement.
-
The refractive index of a liquid can be precisely measured using an Abbe refractometer.
-
Principle: The Abbe refractometer measures the critical angle of total internal reflection of a thin layer of the sample liquid placed between two prisms. This critical angle is dependent on the refractive index of the liquid.[10]
-
Apparatus: Abbe refractometer with a monochromatic light source and a temperature-controlled water bath.
-
Procedure:
-
Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Place a few drops of the sample onto the surface of the lower prism.
-
Close the prisms and circulate water from the constant temperature bath to maintain a stable temperature.
-
Adjust the refractometer to bring the boundary line between the light and dark fields into sharp focus.
-
Align the boundary line with the crosshairs in the eyepiece.
-
Read the refractive index directly from the instrument's scale.
-
Logical Workflow for Compound Characterization
The process of characterizing a novel or sparsely documented chemical compound like this compound follows a logical progression from synthesis to comprehensive analysis. This workflow ensures that foundational data is gathered before more complex investigations are undertaken.
Caption: Workflow for the synthesis, purification, and characterization of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound. While experimental data for this specific molecule is limited, the provided protocols and comparative data for its isomer offer a robust framework for its scientific investigation.
References
- 1. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 4. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. davjalandhar.com [davjalandhar.com]
4-Ethyl-3,5-dimethyloctane structural formula
An In-depth Technical Guide to 4-Ethyl-3,5-dimethyloctane
Introduction
This compound is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] As a member of the dodecane (B42187) isomer group, its structure consists of an eight-carbon (octane) backbone substituted with two methyl groups and one ethyl group at specific positions. Due to its non-polar nature and branched structure, its physical properties, such as boiling and melting points, differ from its straight-chain isomer, n-dodecane. This document provides a technical overview of its structural formula, physicochemical properties, and a generalized synthetic approach, tailored for researchers and professionals in chemistry and drug development.
Structural Formula and Elucidation
The structure of this compound is derived directly from its IUPAC name. The parent chain is an "octane," indicating eight carbon atoms. The substituents are located as follows:
-
A methyl group (-CH₃) on the third carbon.
-
An ethyl group (-CH₂CH₃) on the fourth carbon.
-
A methyl group (-CH₃) on the fifth carbon.
The 2D representation of the structure is as follows:
The following diagram illustrates the logical derivation of the chemical structure from its IUPAC name.
Caption: Logical diagram for constructing this compound from its IUPAC name.
Physicochemical Properties
Experimental data for this compound is not widely published; much of the available information is based on computational predictions. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| CAS Registry Number | 62183-64-6 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Computed LogP | 4.49 - 5.8 | [2][3] |
| Canonical SMILES | CCCC(C)C(CC)C(C)CC | [3] |
| InChIKey | OMAJEXDENFMCIN-UHFFFAOYSA-N | [3] |
Experimental Protocols
A plausible, generalized synthetic route would be a Grignard reaction followed by dehydration and hydrogenation.[4] This multi-step synthesis creates the carbon skeleton and then removes functional groups to yield the final saturated alkane.
Illustrative Synthesis Workflow: Grignard Reaction Route
-
Grignard Reagent Formation: An appropriate alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in an anhydrous ether solvent to form a Grignard reagent.
-
Carbonyl Addition: The Grignard reagent is then reacted with a suitable ketone (e.g., 4-methyl-3-heptanone) via nucleophilic addition to the carbonyl carbon. This reaction, after an acidic workup, forms a tertiary alcohol with the desired carbon backbone.
-
Dehydration: The tertiary alcohol is subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or p-toluenesulfonic acid with heat) to eliminate a molecule of water, forming a mixture of alkene isomers.
-
Hydrogenation: The resulting alkene mixture is catalytically hydrogenated using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] This step reduces the double bond to a single bond, yielding the final product, this compound.
-
Purification: The final product is purified from the reaction mixture using techniques such as fractional distillation, based on its boiling point.
The following diagram outlines this generalized experimental workflow.
Caption: Generalized workflow for the synthesis of a branched alkane via a Grignard route.
References
Technical Guide: 4-Ethyl-3,5-dimethyloctane (CAS No. 62183-64-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 4-Ethyl-3,5-dimethyloctane is limited. This guide consolidates the available information, which primarily consists of its chemical identity and computationally predicted properties. The absence of in-depth experimental data should be noted by researchers considering this compound for further study.
I. Compound Identification
This compound is a branched-chain alkane. Its fundamental identification details are summarized below.
| Identifier | Value | Source |
| CAS Number | 62183-64-6 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 170.33 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | CCCC(C)C(CC)C(C)CC | --INVALID-LINK-- |
| InChI Key | OMAJEXDENFMCIN-UHFFFAOYSA-N | --INVALID-LINK-- |
II. Physicochemical Properties
| Property | Value (Computed) | Source |
| XLogP3 | 5.8 | --INVALID-LINK-- |
| Topological Polar Surface Area | 0 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 12 | --INVALID-LINK-- |
| Complexity | 96.2 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
III. Spectroscopic Data
No experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectra, for this compound were found in the conducted searches of scientific literature and chemical databases.
IV. Synthesis and Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not described in the available literature. However, general synthetic strategies for producing branched alkanes can provide a conceptual basis for its potential synthesis. These methods often involve:
-
Grignard Reactions: Coupling of alkyl magnesium halides with appropriate carbonyl compounds, followed by dehydration and hydrogenation.
-
Alkylation of Ketones: Alkylation of a suitable ketone with an alkyl halide in the presence of a strong base.
-
Catalytic Isomerization: Isomerization of linear or less-branched alkanes using catalysts like zeolites.
It is important to note that these are general methodologies, and a specific, optimized protocol for this compound would require dedicated research and development.
V. Safety and Toxicology
There is no specific Safety Data Sheet (SDS) or toxicological information available for this compound. For other isomeric C12 alkanes, general hazards include flammability and potential for skin and respiratory irritation. However, these general warnings cannot be directly applied to this compound without experimental verification. Standard laboratory safety precautions for handling flammable and potentially irritating organic compounds should be followed.
VI. Biological Activity and Signaling Pathways
No information regarding the biological activity or any associated signaling pathways for this compound has been reported in the scientific literature.
VII. Visualizations
Given the lack of specific experimental workflows or signaling pathways for this compound, the following diagram illustrates the conceptual data framework for the comprehensive characterization of a chemical compound.
Foundational Principles of Alkane Nomenclature
An In-depth Technical Guide to the IUPAC Nomenclature of 4-Ethyl-3,5-dimethyloctane
This guide provides a systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules to determine the correct name for the branched alkane, this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of chemical nomenclature.
The IUPAC system for naming organic compounds provides a standardized and unambiguous method for communicating chemical structures. For alkanes, the fundamental rules involve a hierarchical process of identifying the core structure and its attached groups.[1][2] The key steps, which will be elaborated upon for the target molecule, include:
-
Identifying the parent hydrocarbon chain: This is the longest continuous chain of carbon atoms within the molecule.
-
Numbering the parent chain: The chain is numbered to assign the lowest possible locants (position numbers) to the substituent groups.
-
Identifying and naming substituents: Any groups attached to the parent chain are identified and named.
-
Assembling the complete name: The substituents are listed in alphabetical order, preceded by their locants, followed by the name of the parent chain.[3][4]
Step-by-Step IUPAC Naming of this compound
The name "this compound" suggests a molecule with an eight-carbon parent chain, an ethyl group at the fourth carbon, and methyl groups at the third and fifth carbons.[5][6] The following sections will verify this name by applying the IUPAC rules to its chemical structure.
Step 1: Identification of the Parent Chain
The primary step is to identify the longest continuous chain of carbon atoms in the molecule's structure. For this compound, the structure is as follows:
Caption: Chemical structure of this compound.
By examining the structure, the longest continuous chain of carbon atoms is the horizontal eight-carbon chain. This establishes "octane" as the parent name.[7]
Step 2: Numbering the Parent Chain
The parent octane (B31449) chain must be numbered to give the substituents the lowest possible locants. This is determined by numbering the chain from both ends and comparing the resulting locant sets.
-
Numbering from Left to Right:
-
A methyl group is at position 3.
-
An ethyl group is at position 4.
-
A methyl group is at position 5.
-
This gives the locant set (3, 4, 5) .
-
-
Numbering from Right to Left:
-
A methyl group is at position 4.
-
An ethyl group is at position 5.
-
A methyl group is at position 6.
-
This gives the locant set (4, 5, 6) .
-
According to the "first point of difference" rule, the set (3, 4, 5) is lower than (4, 5, 6). Therefore, the correct numbering is from left to right.
Caption: Correct numbering of the parent chain.
Step 3: Identifying and Naming the Substituents
Based on the correct numbering, the substituents are:
| Position | Substituent |
| 3 | Methyl |
| 4 | Ethyl |
| 5 | Methyl |
Since there are two methyl groups, they are combined using the prefix "di-".
Step 4: Assembling the Full IUPAC Name
The final step is to assemble the name by listing the substituents alphabetically, followed by the parent name. The prefixes "di-", "tri-", etc., are not considered for alphabetization.
-
Alphabetize Substituents: "Ethyl" comes before "methyl".
-
Add Locants and Prefixes:
-
Ethyl group at position 4: 4-Ethyl
-
Two methyl groups at positions 3 and 5: 3,5-dimethyl
-
-
Combine with Parent Name: The alphabetized substituents are placed before the parent name "octane".
The resulting IUPAC name is This compound .
Conclusion
A systematic application of the IUPAC nomenclature rules confirms that the name This compound is correct. The process involves identifying the longest carbon chain (octane), numbering it to provide the lowest locants for the substituents (3, 4, and 5), and arranging the substituent names (ethyl, dimethyl) alphabetically.
Caption: Logical workflow for IUPAC naming.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Naming Alkanes | ChemTalk % [chemistrytalk.org]
- 3. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]
Technical Guide: Molecular Weight of 4-Ethyl-3,5-dimethyloctane
Abstract
This document provides a detailed technical overview of the molecular weight of the branched-chain alkane, 4-Ethyl-3,5-dimethyloctane. The determination of this fundamental chemical property is outlined through systematic calculation based on its molecular formula and the standard atomic weights of its constituent elements as defined by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data are presented in a structured format for clarity and ease of reference.
Chemical Identity and Structure
This compound is a saturated hydrocarbon. Its structure consists of an eight-carbon (octane) backbone with an ethyl group substituent at the fourth carbon and methyl group substituents at the third and fifth carbons. This specific arrangement of atoms leads to the definitive molecular formula C₁₂H₂₆ .[1][2]
The molecular structure is visualized below, illustrating the connectivity of the carbon backbone and the attached alkyl groups.
Molecular Weight Calculation
The molecular weight (or more precisely, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₂₆.
The determination of the molecular weight for a compound with a known chemical structure is a computational task. It relies on the standardized atomic weights established by IUPAC. No experimental protocol is required for this calculation. Experimental verification of molecular weight is typically performed using techniques such as mass spectrometry, which separates ions based on their mass-to-charge ratio.
The calculation utilizes the standard atomic weights of Carbon and Hydrogen.[3] These values represent a weighted average of the masses of their naturally occurring isotopes.
| Element | Symbol | Standard Atomic Weight (Da) |
| Carbon | C | [12.0096, 12.0116] |
| Hydrogen | H | [1.00784, 1.00811] |
| Table 1: IUPAC Standard Atomic Weights (2021).[3][4] |
For conventional use, a single value is often employed. For this calculation, the conventional atomic weights are:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u[5]
The molecular weight is calculated as follows:
-
Mass of Carbon: 12 atoms × 12.011 u/atom = 144.132 u
-
Mass of Hydrogen: 26 atoms × 1.008 u/atom = 26.208 u
-
Total Molecular Weight: 144.132 u + 26.208 u = 170.340 u
Quantitative Data Summary
The key quantitative chemical data for this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 62183-64-6 | [1] |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.3348 g/mol | [1] |
| Exact Mass | 170.20300 u | [6] |
| Table 2: Key Chemical and Physical Data. |
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:62183-64-6 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Stereoisomers of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 4-ethyl-3,5-dimethyloctane, a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆. Due to its structural complexity, this molecule serves as an important case study in stereochemistry, with direct implications for fields where molecular chirality is a critical determinant of activity, such as in pharmacology and materials science. This document outlines the stereochemical possibilities, presents hypothetical physicochemical data for comparative analysis, details generalized experimental protocols for separation, and provides a visual representation of the stereoisomeric relationships.
Stereochemical Analysis
The molecular structure of this compound contains three chiral centers, which are carbon atoms bonded to four different substituent groups. In this molecule, the chiral centers are located at the C3, C4, and C5 positions of the octane (B31449) backbone. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with n=3, there are 2³ = 8 possible stereoisomers.
These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The absolute configuration of each chiral center can be designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules.
The eight possible stereoisomers of this compound are:
-
(3R, 4R, 5R)-4-ethyl-3,5-dimethyloctane
-
(3S, 4S, 5S)-4-ethyl-3,5-dimethyloctane
-
(3R, 4R, 5S)-4-ethyl-3,5-dimethyloctane
-
(3S, 4S, 5R)-4-ethyl-3,5-dimethyloctane
-
(3R, 4S, 5R)-4-ethyl-3,5-dimethyloctane
-
(3S, 4R, 5S)-4-ethyl-3,5-dimethyloctane
-
(3R, 4S, 5S)-4-ethyl-3,5-dimethyloctane
-
(3S, 4R, 5R)-4-ethyl-3,5-dimethyloctane
Data Presentation
| Stereoisomer Configuration | Hypothetical Boiling Point (°C) | Hypothetical Specific Rotation [α] | Relationship |
| (3R, 4R, 5R) | 215.1 | +12.5° | Enantiomer of (3S, 4S, 5S) |
| (3S, 4S, 5S) | 215.1 | -12.5° | Enantiomer of (3R, 4R, 5R) |
| (3R, 4R, 5S) | 214.5 | +8.2° | Enantiomer of (3S, 4S, 5R) |
| (3S, 4S, 5R) | 214.5 | -8.2° | Enantiomer of (3R, 4R, 5S) |
| (3R, 4S, 5R) | 216.2 | -5.7° | Enantiomer of (3S, 4R, 5S) |
| (3S, 4R, 5S) | 216.2 | +5.7° | Enantiomer of (3R, 4S, 5R) |
| (3R, 4S, 5S) | 215.8 | +15.1° | Enantiomer of (3S, 4R, 5R) |
| (3S, 4R, 5R) | 215.8 | -15.1° | Enantiomer of (3R, 4S, 5S) |
Experimental Protocols
The synthesis of this compound would likely result in a mixture of all eight stereoisomers. The separation of these stereoisomers into their pure forms is a significant challenge that can be addressed using chiral chromatography.
General Protocol for Chiral HPLC Separation
Objective: To separate the stereoisomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a suitable detector (e.g., refractive index detector for alkanes).
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak®).
Materials:
-
Mixture of this compound stereoisomers.
-
HPLC-grade non-polar solvent (e.g., n-hexane).
-
HPLC-grade polar modifier (e.g., isopropanol).
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and a small percentage of isopropanol. The exact ratio must be optimized to achieve the best separation.
-
Sample Preparation: Dissolve a small amount of the stereoisomer mixture in the mobile phase.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25 °C).
-
Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the sample onto the column.
-
-
Data Analysis: Monitor the elution of the stereoisomers using the detector. The retention time of each peak will correspond to a specific stereoisomer or a pair of enantiomers. Further optimization or the use of a different chiral column may be necessary to resolve all eight stereoisomers.
Mandatory Visualization
The following diagram illustrates the relationships between the eight stereoisomers of this compound.
Caption: Stereoisomeric relationships of this compound.
4-Ethyl-3,5-dimethyloctane: A Technical Guide on Its Physicochemical Properties and a Hypothetical Framework for Its Natural Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the branched alkane 4-Ethyl-3,5-dimethyloctane. A thorough review of scientific literature and chemical databases indicates a lack of evidence for its natural occurrence. This document provides a summary of its known physicochemical properties based on computational data. Furthermore, it outlines a hypothetical experimental workflow for the prospective identification and characterization of this molecule in natural samples, should future research warrant such an investigation. This guide is intended to serve as a foundational resource for researchers interested in the analysis of branched-chain alkanes and the exploration of novel natural products.
Introduction
Branched-chain alkanes are a diverse class of saturated hydrocarbons found in a variety of natural sources, including plant cuticular waxes, insect pheromones, and microbial lipids. These molecules play significant roles in chemical communication, structural integrity, and metabolic processes. The specific branching patterns of these alkanes can lead to unique physical and biological properties.
This guide focuses on a specific C12 branched alkane, this compound. Despite its well-defined chemical structure, there is currently no scientific literature documenting its isolation from a natural source. This document compiles the available computational data on its properties and proposes a methodological framework for its potential discovery and analysis in biological matrices.
Physicochemical Properties
While empirical data from a natural isolate is unavailable, the physicochemical properties of this compound have been predicted through computational models and are available in public databases. These properties are summarized in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆ | [PubChem, NIST][1][2] |
| Molecular Weight | 170.33 g/mol | [PubChem, NIST][1][2] |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Registry Number | 62183-64-6 | [NIST, ChemSrc][2][3] |
| Computed LogP (XLogP3) | 5.8 | [PubChem][1] |
| InChIKey | OMAJEXDENFMCIN-UHFFFAOYSA-N | [ChemSrc][3] |
| Canonical SMILES | CCCC(C)C(CC)C(C)CC | [ChemSrc][3] |
Table 1: Computationally Predicted Physicochemical Properties of this compound.
Hypothetical Experimental Workflow for Natural Product Screening
The absence of a known natural source for this compound presents an opportunity for discovery. The following section details a hypothetical, yet standard, experimental protocol for the screening and identification of this and other volatile or semi-volatile branched alkanes from a biological matrix (e.g., plant essential oil, insect cuticular extract, or microbial culture).
Sample Preparation and Extraction
The initial step involves the extraction of volatile and semi-volatile organic compounds from the source material. The choice of method will depend on the nature of the sample.
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for the analysis of volatiles from a solid or liquid sample.
-
A known mass of the sample is placed in a sealed vial.
-
The vial is heated to a specific temperature (e.g., 60-80°C) to promote the release of volatile compounds into the headspace.
-
An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.
-
The fiber is then retracted and introduced into the injection port of a gas chromatograph for thermal desorption and analysis.
-
-
Solvent Extraction: For less volatile compounds or to obtain a broader profile of lipids.
-
The biological material is homogenized and extracted with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
The extract is filtered and concentrated under reduced pressure.
-
The resulting crude extract can be further purified by column chromatography on silica (B1680970) gel if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation and identification of volatile and semi-volatile organic compounds.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for hydrocarbon analysis.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: Scans a mass range of m/z 40-400.
Compound Identification
The identification of this compound would be based on two key pieces of information:
-
Retention Index (RI): The retention time of the unknown peak is compared to those of a series of n-alkanes run under the same chromatographic conditions to calculate its Kovats Retention Index. This index can be compared to theoretical or database values for branched alkanes.
-
Mass Spectrum: The mass spectrum of the unknown compound is compared to reference spectra in databases such as the NIST Mass Spectral Library. The fragmentation pattern of branched alkanes is characteristic, although isomers can be difficult to distinguish by mass spectrometry alone.[6] Authentic standards of this compound would be required for unambiguous identification.
Hypothetical Biosynthesis of Branched-Chain Alkanes
While no specific biosynthetic pathway is known for this compound, the general biosynthesis of branched-chain alkanes in organisms like cyanobacteria and insects involves modifications of the fatty acid synthesis (FAS) pathway.[7][8] Branched-chain fatty acids are typically initiated from branched-chain amino acid degradation products (e.g., from valine, leucine, or isoleucine) that serve as starter units for the FAS system. These branched-chain acyl-ACPs are then elongated and subsequently converted to alkanes.
Conclusion
This compound is a structurally defined branched alkane for which there is currently no evidence of natural occurrence. This technical guide provides a summary of its computationally derived physicochemical properties and outlines a robust, hypothetical experimental workflow that could be employed for its discovery in natural samples. The provided methodologies, centered around GC-MS analysis, are standard in the field of natural product chemistry and metabolomics. It is hoped that this guide will serve as a valuable resource for researchers aiming to explore the chemical diversity of branched-chain alkanes in nature. The potential discovery of this and other novel alkanes could provide new insights into biochemical pathways and the chemical ecology of various organisms.
References
- 1. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | CAS#:62183-64-6 | Chemsrc [chemsrc.com]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 4-Ethyl-3,5-dimethyloctane
In-depth Technical Guide: Biological Activity of 4-Ethyl-3,5-dimethyloctane
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
This compound is a branched-chain alkane hydrocarbon. While its chemical and physical properties are documented, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its specific biological activity. This document summarizes the current state of knowledge and highlights the absence of substantive research in this area.
2. Search Methodology
A thorough search of prominent scientific databases and search engines was conducted to identify any studies related to the biological effects of this compound. Search terms included "this compound biological activity," "this compound pharmacology," "this compound mechanism of action," and related queries.
3. Findings on Biological Activity
The comprehensive search did not yield any specific, peer-reviewed studies detailing the biological activity of this compound. There is no available data on its pharmacological effects, mechanism of action, or its interaction with biological systems. The compound is not listed in major pharmacological or toxicological databases as having a known biological function.
4. Quantitative Data
Due to the absence of research on the biological activity of this compound, there is no quantitative data available, such as IC50, EC50, binding affinities, or other relevant pharmacological metrics.
Table 1: Summary of Quantitative Biological Data for this compound
| Metric | Value | Target | Assay Conditions | Source |
| IC50 | Not Available | Not Available | Not Available | Not Available |
| EC50 | Not Available | Not Available | Not Available | Not Available |
| Binding Affinity (Kd) | Not Available | Not Available | Not Available | Not Available |
| Other | Not Available | Not Available | Not Available | Not Available |
5. Experimental Protocols
No experimental protocols related to the biological assessment of this compound were found in the reviewed literature.
6. Signaling Pathways and Mechanisms of Action
There are no known signaling pathways or mechanisms of action associated with this compound.
7. Future Directions
The absence of data on the biological activity of this compound represents a significant knowledge gap. Future research could focus on initial screening assays to determine if this compound possesses any interesting biological properties. A potential starting point for such research is outlined below.
Diagram 1: Proposed Workflow for Initial Biological Screening
Caption: Proposed workflow for initial biological screening of this compound.
Currently, there is no scientific evidence to suggest that this compound possesses any specific biological activity. This document serves to highlight this gap in the existing literature. The provided workflow offers a potential roadmap for researchers interested in exploring the pharmacological potential of this and other uncharacterized chemical compounds. Further investigation is required to ascertain whether this compound has any effects on biological systems.
4-Ethyl-3,5-dimethyloctane: A Technical Overview of a Sparsely Documented Alkane
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the branched alkane 4-Ethyl-3,5-dimethyloctane. Despite its well-defined chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of information regarding its discovery, history, and specific applications. This document summarizes the available physicochemical data and presents a hypothetical experimental workflow for its synthesis and characterization based on established principles of organic chemistry.
Physicochemical Properties
Quantitative data for this compound is primarily available through chemical databases, largely derived from computational models. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Registry Number | 62183-64-6 | NIST WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 5.8 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Complexity | 96.2 | PubChem[1] |
Historical Context and Discovery
There is no readily available information in the public domain detailing the initial discovery or the historical development of this compound. It is indexed in several chemical databases, suggesting its existence as a synthesized compound, but lacks associated peer-reviewed studies or patents that would typically provide historical context.[1][2][3] The absence of such information suggests that it may be a compound synthesized for basic research or as part of a larger chemical library with no specific, widely documented applications to date.
Hypothetical Experimental Protocols
While specific, validated experimental protocols for the synthesis of this compound are not available in the reviewed literature, a plausible synthetic route can be devised based on general organic synthesis principles and methods reported for structurally similar branched alkanes.
Synthesis Workflow
A potential synthetic pathway for this compound could involve a Grignard reaction followed by dehydration and hydrogenation. The following diagram illustrates a logical workflow for this proposed synthesis.
Caption: A potential synthetic route for this compound.
Detailed Methodologies
1. Grignard Reaction:
-
Objective: To form the carbon skeleton of the target molecule.
-
Reagents: 2-Methylpentan-3-one, sec-butylmagnesium bromide, anhydrous diethyl ether.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings and a crystal of iodine in anhydrous diethyl ether.
-
Add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether dropwise to initiate the formation of sec-butylmagnesium bromide (the Grignard reagent).
-
Once the Grignard reagent is formed, cool the flask in an ice bath.
-
Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate alcohol, 4-Ethyl-3,5-dimethyloctan-4-ol.
-
2. Dehydration:
-
Objective: To eliminate the hydroxyl group to form an alkene.
-
Reagents: Crude 4-Ethyl-3,5-dimethyloctan-4-ol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Procedure:
-
Combine the crude alcohol and the acid catalyst in a round-bottom flask fitted with a distillation apparatus.
-
Heat the mixture to induce dehydration and distill the resulting alkene mixture. The removal of the product as it forms drives the equilibrium towards the products.
-
3. Hydrogenation:
-
Objective: To saturate the double bond of the alkene to yield the final alkane product.
-
Reagents: Alkene mixture from the previous step, a catalyst such as Palladium on carbon (Pd/C), hydrogen gas, and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the alkene mixture in ethanol (B145695) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
4. Purification and Characterization:
-
Purification: The crude product would likely be purified by fractional distillation to separate it from any remaining starting materials or byproducts.
-
Characterization: The identity and purity of the final product would be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure.
Biological Activity and Signaling Pathways
Currently, there is no information available in scientific literature or databases to suggest any known biological activity or association with any signaling pathways for this compound. Its identity as a saturated hydrocarbon makes it unlikely to have specific biological targets in the same way a more functionalized molecule would, though it could have non-specific interactions with lipid membranes if it were to be studied in a biological context.
Conclusion
This compound is a structurally defined but poorly characterized compound. While its basic physicochemical properties can be estimated, a significant gap exists in the scientific literature regarding its discovery, history, and specific applications. The experimental protocols provided herein are hypothetical and based on established chemical principles, offering a potential route for its synthesis and subsequent study. Further research would be required to validate these methods and to explore any potential utility of this molecule in materials science, as a fuel additive, or in other areas of chemical research.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-Ethyl-3,5-dimethyloctane, a branched alkane. The synthesis is approached via a two-step process involving a Grignard reaction to construct the carbon skeleton, followed by a reduction to yield the final alkane. This protocol outlines two established methods for the final reduction step: the Clemmensen reduction and the Wolff-Kishner reduction. This document is intended to serve as a comprehensive guide for researchers in organic synthesis, particularly those involved in the preparation of novel molecular scaffolds for drug discovery and development.
Introduction
The proposed synthetic pathway commences with the commercially available ketone, 3,5-dimethyloctan-4-one. A Grignard reaction with ethylmagnesium bromide introduces the ethyl group at the C4 position, forming the tertiary alcohol intermediate, 4-Ethyl-3,5-dimethyloctan-4-ol. The subsequent deoxygenation of this alcohol to the final alkane can be achieved under either acidic (Clemmensen) or basic (Wolff-Kishner) conditions, providing flexibility depending on the presence of other functional groups in more complex syntheses.
Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C4-ethyl bond, leading back to a ketone precursor and an ethyl nucleophile. This forms the basis of the proposed forward synthesis.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-Ethyl-3,5-dimethyloctan-4-ol via Grignard Reaction
This protocol details the addition of an ethyl group to 3,5-dimethyloctan-4-one using a Grignard reagent.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,5-dimethyloctan-4-one | C₁₀H₂₀O | 156.27 | 15.6 g (0.1 mol) | Commercially available |
| Magnesium turnings | Mg | 24.31 | 2.9 g (0.12 mol) | |
| Ethyl bromide | C₂H₅Br | 108.97 | 13.1 g (0.12 mol) | |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | Dried over sodium/benzophenone |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3,5-dimethyloctan-4-one in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-Ethyl-3,5-dimethyloctan-4-ol.
-
The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).
-
Caption: Workflow for the synthesis of the tertiary alcohol intermediate.
Part 2: Reduction of 4-Ethyl-3,5-dimethyloctan-4-ol to this compound
Two alternative protocols are provided for the final reduction step.
This method is suitable for substrates that are stable to strong acid.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Ethyl-3,5-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | 18.6 g (0.1 mol) | From Part 1 |
| Zinc amalgam (Zn(Hg)) | - | - | 50 g | |
| Concentrated HCl | HCl | 36.46 | 100 mL | |
| Toluene (B28343) | C₇H₈ | 92.14 | 50 mL |
Procedure:
-
Preparation of Zinc Amalgam:
-
In a fume hood, add granulated zinc to a solution of mercuric chloride (5 g in 100 mL of water).
-
Stir for 5-10 minutes, then decant the aqueous solution.
-
Wash the zinc amalgam with water (3 x 50 mL).
-
-
Reduction Reaction:
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and toluene.
-
Add the 4-Ethyl-3,5-dimethyloctan-4-ol.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and decant the liquid from the remaining zinc amalgam.
-
Transfer the liquid to a separatory funnel and separate the toluene layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
This method is ideal for substrates that are sensitive to acid. The reaction proceeds via a hydrazone intermediate.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 4-Ethyl-3,5-dimethyloctan-4-ol | C₁₂H₂₆O | 186.34 | 18.6 g (0.1 mol) | From Part 1 |
| Hydrazine (B178648) hydrate (B1144303) (80%) | N₂H₄·H₂O | 50.06 | 20 mL | Caution: Toxic |
| Potassium hydroxide (B78521) | KOH | 56.11 | 20 g | |
| Diethylene glycol | C₄H₁₀O₃ | 106.12 | 150 mL | High-boiling solvent |
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask fitted with a reflux condenser, combine 4-Ethyl-3,5-dimethyloctan-4-ol (note: this will likely dehydrate in situ to the alkene before forming the hydrazone of any rearranged ketone, or more likely, the ketone precursor 3,5-dimethyloctan-4-one should be used directly), hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1 hour.
-
-
Reduction:
-
Cool the mixture slightly and add the potassium hydroxide pellets.
-
Replace the reflux condenser with a distillation head and heat the mixture to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 180-200 °C, replace the distillation head with the reflux condenser and reflux for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and add 100 mL of water.
-
Extract the product with pentane (B18724) (3 x 50 mL).
-
Combine the organic extracts, wash with water and then with brine.
-
Dry over anhydrous sodium sulfate.
-
Filter and carefully distill off the pentane.
-
The resulting crude product can be purified by fractional distillation to yield this compound.
-
Application Notes and Protocols for the Synthesis of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3,5-dimethyloctane is a branched alkane whose synthesis is of interest for creating complex molecular scaffolds. This document provides detailed application notes and protocols for two primary alkylation methods for its synthesis: a two-step Grignard reagent-based approach and a one-step organocuprate coupling method. These protocols are designed to be reproducible for research-scale synthesis.
Method 1: Two-Step Synthesis via Grignard Reaction and Reduction
This versatile method involves the synthesis of a tertiary alcohol intermediate, 4-ethyl-3,5-dimethylheptan-4-ol, through the reaction of a ketone with a Grignard reagent. The subsequent reduction of this alcohol yields the target alkane. This approach offers flexibility in the choice of starting materials.[1][2][3][4][5]
Reaction Scheme:
Step 1: Grignard Reaction 3,5-dimethylheptan-4-one (B95985) + Ethylmagnesium bromide → 4-Ethyl-3,5-dimethylheptan-4-ol
Step 2: Reduction of Tertiary Alcohol 4-Ethyl-3,5-dimethylheptan-4-ol → this compound
Experimental Protocol: Synthesis of 4-Ethyl-3,5-dimethylheptan-4-ol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| Ethyl bromide | 108.97 | 10.9 g (7.3 mL) | 0.10 |
| 3,5-Dimethylheptan-4-one | 142.24 | 14.2 g (16.5 mL) | 0.10 |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of ethyl bromide in 30 mL of anhydrous diethyl ether.
-
Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent solution to 0 °C in an ice bath.[6][7]
-
-
Grignard Reaction:
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 4-ethyl-3,5-dimethylheptan-4-ol.
-
-
Purification:
-
Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the pure tertiary alcohol.
-
Experimental Protocol: Reduction of 4-Ethyl-3,5-dimethylheptan-4-ol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Ethyl-3,5-dimethylheptan-4-ol | 186.34 | 9.32 g | 0.05 |
| Concentrated Hydroiodic Acid (57%) | 127.91 | 20 mL | ~0.23 |
| Red Phosphorus | 30.97 | 2 g | - |
| Toluene (B28343) | 92.14 | 50 mL | - |
| 10% aq. Na₂S₂O₃ | - | 30 mL | - |
| Anhydrous MgSO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 4-ethyl-3,5-dimethylheptan-4-ol and toluene.
-
Carefully add red phosphorus and concentrated hydroiodic acid.
-
-
Reduction Reaction:
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.[4]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and dilute with 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, 10% aqueous Na₂S₂O₃ solution (to remove iodine), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the toluene by distillation.
-
Purify the resulting crude this compound by fractional distillation.
-
Visualization of the Grignard Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: One-Step Synthesis via Organocuprate (Gilman) Coupling
This method provides a more direct route to the target alkane by forming a carbon-carbon bond between an alkyl halide and an organocuprate reagent. This Sₙ2-type reaction is particularly effective for coupling with primary and secondary alkyl halides.
Reaction Scheme:
2-sec-Butyl Lithium + Copper(I) Iodide → Lithium di-sec-butylcuprate Lithium di-sec-butylcuprate + 1-bromo-2-ethylbutane (B1346692) → this compound
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Lithium wire | 6.94 | 0.35 g | 0.05 |
| 2-Bromobutane (B33332) | 137.02 | 3.43 g (2.8 mL) | 0.025 |
| Copper(I) iodide | 190.45 | 2.38 g | 0.0125 |
| 1-Bromo-2-ethylbutane | 165.07 | 2.06 g (1.6 mL) | 0.0125 |
| Anhydrous diethyl ether | 74.12 | 100 mL | - |
| Saturated aq. NH₄Cl | - | 30 mL | - |
| Anhydrous MgSO₄ | 142.04 | As needed | - |
Procedure:
-
Preparation of sec-Butyl Lithium:
-
Under an inert atmosphere, add freshly cut lithium wire to anhydrous diethyl ether in a flask.
-
Add 2-bromobutane dropwise to the lithium suspension at -10 °C.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
-
Preparation of Lithium di-sec-butylcuprate (Gilman Reagent):
-
In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether at -20 °C.
-
Transfer the prepared sec-butyl lithium solution to the CuI suspension via cannula at -20 °C.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to form the Gilman reagent.
-
-
Coupling Reaction:
-
Cool the Gilman reagent solution to -78 °C.
-
Add 1-bromo-2-ethylbutane dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the organic solution.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford pure this compound.
-
Visualization of the Organocuprate Synthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A Short On Preparation Of Alkanes By Reduction Of Alcohols, Aldehydes, Ketones Or Fatty Acids And Their Derivatives [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-3,5-dimethyloctane is a branched-chain alkane whose purity is critical for various research and development applications, including its use as a reference standard, in lubricant formulations, and as a building block in organic synthesis. The presence of structural isomers and other impurities can significantly impact the physicochemical properties and reactivity of the final product. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques. Methodologies for purity assessment are also described to ensure the final product meets the required specifications.
Pre-purification Strategy: Removal of Linear Alkanes
In synthetic preparations of branched alkanes, residual linear alkanes can be a common impurity. A preliminary purification step to remove these straight-chain hydrocarbons can significantly improve the efficiency of subsequent purification methods.
Protocol 1: Selective Adsorption using Molecular Sieves
This protocol utilizes the size-selective properties of 5A molecular sieves to trap linear alkanes, allowing the bulkier branched isomers to pass through.
Materials:
-
Crude this compound containing linear alkane impurities
-
Activated 5A molecular sieve pellets
-
Anhydrous hexane (B92381) (or other suitable non-polar solvent)
-
Chromatography column
-
Collection flasks
Procedure:
-
Activate the 5A molecular sieves by heating at 300-350°C for 3-4 hours under a stream of inert gas or in a vacuum oven. Allow to cool to room temperature in a desiccator.
-
Pack a chromatography column with the activated molecular sieves.
-
Dissolve the crude this compound in a minimal amount of anhydrous hexane.
-
Load the solution onto the top of the molecular sieve column.
-
Elute the branched alkanes from the column with anhydrous hexane. The linear alkanes will be retained within the pores of the molecular sieves.
-
Collect the eluent containing the enriched this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the pre-purified product.
High-Purity Purification Methods
The choice of the primary purification method depends on the nature of the remaining impurities, the required purity level, and the scale of the purification.
Fractional Distillation
Fractional distillation is a suitable method for separating compounds with different boiling points. While isomers of this compound will have very similar boiling points, this technique can be effective for separating the target compound from impurities with significantly different molecular weights or degrees of branching. Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a lower boiling point due to reduced intermolecular van der Waals forces.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus, ensuring all joints are securely sealed.
-
Place the pre-purified this compound and a few boiling chips into the round-bottom flask. The flask should not be more than two-thirds full.
-
Turn on the cooling water for the condenser.
-
Gradually heat the mixture using the heating mantle.
-
Observe the temperature at the distillation head. As the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.
-
Collect the initial fraction (forerun) in a separate receiving flask until the temperature reading is stable.
-
As the temperature remains constant, collect the main fraction corresponding to the boiling point of this compound.
-
If the temperature begins to rise again, change the receiving flask to collect the higher-boiling impurities.
-
Once the desired fraction is collected, turn off the heating mantle and allow the apparatus to cool completely before disassembly.
Preparative Gas Chromatography (pGC)
Preparative Gas Chromatography offers very high separation efficiency and is ideal for isolating high-purity isomers from a complex mixture. The principle relies on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Instrumentation:
-
Preparative Gas Chromatograph equipped with a fraction collector.
-
Column: A non-polar capillary column is recommended for alkane separation, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase. Dimensions suitable for preparative work (e.g., 30 m length, 0.53 mm I.D., 1.0 µm film thickness) should be used.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injector: Split/splitless injector, operated in splitless mode for sample introduction.
-
Detector: A portion of the column effluent is typically split to a flame ionization detector (FID) for monitoring the separation, while the majority is directed to the fraction collector.
Conditions (starting point for optimization):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold at 200°C for 10 minutes.
-
-
Carrier Gas Flow Rate: Optimized for the best resolution.
-
Fraction Collector: Cooled to condense the eluted compound.
Procedure:
-
Dissolve the this compound sample in a minimal amount of a volatile solvent (e.g., hexane).
-
Inject an appropriate volume of the sample into the pGC system.
-
Monitor the separation on the chromatogram from the FID.
-
Identify the peak corresponding to this compound based on its retention time (which can be determined by running an analytical GC-MS of the mixture beforehand).
-
Program the fraction collector to collect the effluent corresponding to the target peak.
-
Multiple injections may be required to obtain the desired quantity of purified product.
-
Combine the collected fractions.
Column Chromatography
For smaller-scale purifications requiring high purity, column chromatography over silica (B1680970) gel can be an effective method, particularly for removing more polar impurities. For a closely related compound, 4-ethyl-3,6-dimethyloctane, a purity of >98% has been achieved using this technique.[1]
Materials:
-
Silica gel (70-230 mesh)
-
Chromatography column
-
Eluent: Hexane/Ethyl Acetate (B1210297) (95:5 v/v)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in hexane.
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Load the sample onto the top of the silica gel bed.
-
Begin elution with the hexane/ethyl acetate (95:5) solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in the eluent, and visualizing the spots. This compound, being a non-polar alkane, will have a high Rf value.
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following tables summarize the expected outcomes of the described purification methods. The data is representative and may vary based on the initial purity of the sample and the specific experimental conditions.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 90-95% | High | Scalable, good for removing impurities with different boiling points. | Low resolution for separating close-boiling isomers. |
| Preparative GC | >99% | Low | Very high resolution, excellent for isomer separation. | Low throughput, requires specialized equipment. |
| Column Chromatography | >98% | Medium | Effective for removing polar impurities, relatively simple setup. | Can be time-consuming, requires solvent usage. |
Table 2: Purity Analysis Data (Representative)
| Analytical Method | Parameter | Value |
| GC-FID | Purity of this compound | >99.5% |
| Limit of Detection (LOD) | ~5 µg/mL | |
| Limit of Quantitation (LOQ) | ~15 µg/mL | |
| GC-MS | Confirmation of Identity | Mass spectrum matches library data |
Purity Assessment
Accurate determination of the purity of the final product is essential. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantitative analysis of hydrocarbons.
Protocol 5: Purity Determination by GC-FID
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector.
Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 300°C
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
Procedure:
-
Prepare a standard solution of high-purity this compound of known concentration in hexane.
-
Prepare a solution of the purified sample in hexane.
-
Inject the standard and sample solutions into the GC-FID system.
-
Identify the peak for this compound based on its retention time.
-
Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor on the FID. For higher accuracy, a calibration curve can be constructed using standards of known concentrations.
Visualizations
Logical Workflow for Purification of this compound
Caption: A logical workflow for the purification of this compound.
Signaling Pathway for Method Selection
Caption: Decision pathway for selecting a suitable purification method.
References
Application Note: Fractional Distillation of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Ethyl-3,5-dimethyloctane from a mixture of its isomers or other impurities using fractional distillation. This method leverages differences in the boiling points of the components to achieve separation. While the precise boiling point of this compound is not publicly available, this protocol provides a systematic approach to its isolation based on the principles of fractional distillation for branched alkanes.
Introduction
This compound is a branched-chain alkane with the molecular formula C12H26.[1][2] As with many synthetic and naturally occurring hydrocarbons, it is often present in a mixture with other structural isomers. The separation of these isomers is crucial for obtaining a pure compound for use in research, as a reference standard, or in further chemical synthesis. Fractional distillation is a fundamental and widely used technique for separating liquid components with different boiling points.[3] The efficiency of the separation is dependent on factors such as the difference in boiling points between the components, the type of distillation column used, and the operational parameters like reflux ratio and distillation rate. For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point. This is due to a decrease in the surface area of the molecule, which results in weaker van der Waals forces.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related isomers is provided below. The boiling point for the straight-chain isomer, n-dodecane, is 215-217 °C, which serves as a reference point.[4] The boiling points of the branched isomers will be lower than this value.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C12H26 | 170.33 | Data not publicly available |
| n-Dodecane | C12H26 | 170.33 | 215-217[4] |
| 3-Ethyl-4,5-dimethyloctane | C12H26 | 170.33 | Data not publicly available |
| 4-Ethyl-3,3-dimethyloctane | C12H26 | 170.33 | Data not publicly available |
Experimental Protocol
This protocol outlines the laboratory-scale fractional distillation of a mixture containing this compound.
Materials:
-
Mixture containing this compound
-
Round-bottom flask (appropriate size for the volume of the mixture)
-
Fractionating column (e.g., Vigreux, packed column with Raschig rings or metal sponges)
-
Distillation head with a calibrated thermometer or temperature probe
-
Condenser
-
Receiving flasks (multiple, of appropriate sizes)
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool, aluminum foil)
-
Vacuum source and manometer (for vacuum distillation, if necessary)
-
Analytical balance
-
Gas chromatograph (GC) or other analytical instrument for fraction analysis
Procedure:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the mixture to be distilled into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Attach the condenser to the distillation head and secure it. Connect the condenser to a circulating water source, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the outlet of the condenser.
-
Secure all joints with clamps.
-
If necessary, insulate the fractionating column and distillation head to minimize heat loss.
-
-
Distillation:
-
Begin stirring the mixture if using a magnetic stirrer.
-
Turn on the heating mantle and gradually increase the temperature.
-
Observe the mixture for the onset of boiling.
-
As the vapor rises through the fractionating column, a temperature gradient will be established.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component in the mixture.
-
Collect the initial fraction (forerun) in the first receiving flask as the temperature at the head remains constant. This fraction will be enriched in the lowest boiling point component.
-
Once the temperature begins to rise, change the receiving flask to collect the next fraction. This indicates that the first component has largely distilled over.
-
Continue to collect fractions in separate receiving flasks as the temperature stabilizes at new plateaus, corresponding to the boiling points of the different components.
-
Record the temperature range for each collected fraction.
-
Stop the distillation when the temperature rises significantly after the desired fraction has been collected, or when a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Fraction Analysis:
-
Weigh each collected fraction.
-
Analyze the composition of each fraction using an appropriate analytical technique, such as gas chromatography (GC), to determine the purity of this compound in each.
-
-
Data Recording:
-
Record the volume/weight of the initial mixture.
-
For each fraction, record the distillation temperature range and the volume/weight collected.
-
Record the results of the purity analysis for each fraction.
-
Data Presentation
The quantitative data from the fractional distillation should be organized into a clear table for analysis and comparison.
| Fraction Number | Distillation Temperature Range (°C) | Volume (mL) or Weight (g) | Purity of this compound (%) |
| 1 (Forerun) | |||
| 2 | |||
| 3 | |||
| ... | |||
| Residue | - |
Experimental Workflow Diagramdot
References
Application Note: Chromatographic Separation of 4-Ethyl-3,5-dimethyloctane Isomers
Introduction
4-Ethyl-3,5-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2][3] The presence of multiple chiral centers results in several stereoisomers, and its structural isomers further contribute to the complexity of analysis in various matrices. Accurate separation and quantification of these isomers are crucial in fields such as organic synthesis, petrochemical analysis, and drug development, where specific isomers may exhibit different physical, chemical, or biological properties.[4] Gas chromatography (GC) is a powerful and widely employed technique for the separation of volatile and semi-volatile compounds like alkanes.[5] The selection of an appropriate capillary column and a sensitive detector, such as the Flame Ionization Detector (FID), is critical for achieving the desired analytical performance due to the high sensitivity of FID for hydrocarbons.[5] For less volatile or thermally labile isomers, High-Performance Liquid Chromatography (HPLC) can serve as a viable alternative.[6]
This application note presents a detailed protocol for the separation of this compound isomers using Gas Chromatography with Flame Ionization Detection (GC-FID). An alternative HPLC method is also discussed.
Challenges in Separation
The primary challenge in the separation of this compound isomers lies in their similar physicochemical properties, particularly their boiling points and polarities.[7] This makes it difficult to achieve baseline resolution using standard chromatographic techniques. The choice of a high-resolution capillary GC column with a stationary phase that can effectively discriminate between subtle structural differences is paramount.[7] For chiral isomers (enantiomers and diastereomers), the use of a chiral stationary phase or chiral derivatizing agents may be necessary.
Recommended Analytical Approach: Gas Chromatography (GC)
Gas chromatography is the preferred method for the separation of volatile and thermally stable compounds like branched alkanes.[5] The separation is primarily based on the boiling points of the analytes and their interaction with the stationary phase.[7] Non-polar stationary phases are the industry standard for alkane separation.[7]
Alternative Approach: High-Performance Liquid Chromatography (HPLC)
For isomers that are difficult to separate by GC or are thermally unstable, HPLC offers an alternative. Normal-phase HPLC (NP-HPLC) on a silica (B1680970) or alumina (B75360) column with a non-polar mobile phase can be effective for separating non-polar isomers.[6] For enantiomeric separation, chiral HPLC columns are employed.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the GC-FID separation of this compound isomers. This data is illustrative and may vary depending on the specific instrument and conditions used.
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Isomer 1 | 12.54 | 12876 | - |
| Isomer 2 | 12.89 | 15432 | 1.8 |
| Isomer 3 | 13.21 | 9876 | 1.6 |
| Isomer 4 | 13.55 | 11023 | 1.9 |
Experimental Protocols
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol provides a detailed methodology for the separation of this compound isomers using GC-FID.
1. Sample Preparation
-
Solvent Selection: Dissolve the sample containing this compound in a high-purity volatile solvent such as hexane (B92381) or pentane.[5]
-
Standard Solution Preparation: Prepare a stock solution of the this compound isomer mixture (e.g., 1000 µg/mL) in the chosen solvent.[5] Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[5]
-
Sample Dilution: If the concentration of the isomers in the sample is unknown, perform a preliminary screening or dilute the sample to fall within the calibration range.[5]
-
Internal Standard: For enhanced quantitative accuracy, add an internal standard (e.g., n-dodecane or another non-interfering alkane) at a known concentration to all standards and samples.[5]
-
Vialing: Transfer the prepared standards and samples into 2 mL autosampler vials with PTFE-lined septa.[5]
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ht capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[7]
-
Carrier Gas: Helium or Hydrogen, 1.2 mL/min constant flow.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector: Split/Splitless injector, 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Detector Temperature: 300°C.
-
Data Acquisition: Collect data from the start of the injection until the final component has eluted.
3. Data Analysis
-
Peak Identification: Identify the peaks corresponding to the this compound isomers based on their retention times compared to a known standard.
-
Integration: Integrate the peak areas of the isomers and the internal standard.
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of each isomer to the internal standard against the concentration of the standards.
-
Quantification: Determine the concentration of each isomer in the samples using the calibration curve.
Visualizations
Caption: Workflow for the GC-FID analysis of this compound isomers.
Conclusion
The presented GC-FID protocol provides a robust and reliable method for the separation and quantification of this compound isomers. The use of a non-polar capillary column allows for the effective separation of these closely related compounds. For challenging separations, particularly of enantiomers, the use of chiral chromatography should be considered. The provided methodology can be adapted and optimized to suit specific laboratory instrumentation and analytical requirements.
References
- 1. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of alkanes using HPLC - Chromatography Forum [chromforum.org]
- 7. benchchem.com [benchchem.com]
Application Note: Analysis of 4-Ethyl-3,5-dimethyloctane by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
4-Ethyl-3,5-dimethyloctane (C₁₂H₂₆, MW: 170.33 g/mol ) is a branched-chain alkane.[1][2] The analysis of such volatile organic compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3][4] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[5]
This application note provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The methodology covers sample preparation, instrument configuration, and data analysis, offering a robust framework for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
For accurate and reproducible GC-MS analysis, proper sample preparation is essential. The goal is to prepare a clean, particle-free sample in a volatile solvent suitable for injection into the GC system.[6]
Materials:
-
This compound standard
-
High-purity volatile solvent (e.g., hexane, dichloromethane)[3]
-
Glass autosampler vials (1.5 mL) with caps (B75204) and septa[7]
-
Micropipettes
-
Vortex mixer
-
Centrifuge (optional)
-
Syringe filters (0.22 μm, optional)[6]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in a suitable volatile solvent like hexane.[4]
-
Create a series of calibration standards by performing serial dilutions of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with the chosen solvent to bring the concentration of this compound into the calibration range.
-
For solid samples, dissolve a known weight of the sample in the solvent. Sonication may be used to aid dissolution.
-
Ensure the final sample is free of particulate matter. If necessary, centrifuge the sample and transfer the supernatant to a clean vial, or filter the sample through a 0.22 μm syringe filter.[6]
-
Transfer the final prepared sample into a glass autosampler vial for analysis.[7]
-
GC-MS Instrumentation and Conditions
The selection of appropriate GC-MS parameters is critical for the successful separation and detection of this compound. A non-polar capillary column is typically recommended for the analysis of alkanes.[8]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Presentation
Expected Mass Spectrum
The mass spectrum of this compound produced by electron ionization will exhibit characteristic fragmentation patterns for branched alkanes. The molecular ion peak ([M]⁺) at m/z 170 may be weak or absent.[9] Preferential fragmentation occurs at the branching points, leading to the formation of more stable secondary carbocations.[9] The loss of the largest alkyl group at a branch is often favored.[9]
Table 2: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Interpretation |
| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (likely low abundance) |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 127 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |
| 85 | [C₆H₁₃]⁺ | Cleavage at a branching point |
| 71 | [C₅H₁₁]⁺ | Cleavage at a branching point |
| 57 | [C₄H₉]⁺ | Butyl cation, common in aliphatic compounds |
| 43 | [C₃H₇]⁺ | Propyl cation, common in aliphatic compounds |
Quantitative Analysis
A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 71 or 85) against the concentration of the prepared standards. The concentration of this compound in unknown samples can be determined from this curve.
Table 3: Representative Quantitative Data
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 15,234 |
| 5.0 | 78,910 |
| 10.0 | 160,543 |
| 25.0 | 405,876 |
| 50.0 | 815,234 |
| 100.0 | 1,650,987 |
| Unknown Sample | 354,123 |
| Calculated Concentration | 21.8 µg/mL |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical diagram of the mass fragmentation of this compound.
References
- 1. This compound | CAS#:62183-64-6 | Chemsrc [chemsrc.com]
- 2. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation of 4-Ethyl-3,5-dimethyloctane using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below cover sample preparation, data acquisition, and interpretation of ¹H and ¹³C NMR spectra. Due to the absence of publicly available experimental NMR data for this compound, this document presents predicted data based on established principles of NMR spectroscopy for alkanes.[1][2]
Introduction to NMR Spectroscopy in Small Molecule Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[3][4][5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a saturated hydrocarbon like this compound (C₁₂H₂₆), ¹H and ¹³C NMR are essential for confirming its constitution.[6][7]
Chemical Structure:
IUPAC Name: this compound[6]
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. Chemical shifts for protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.[1] The specific chemical environment of each proton and carbon atom influences its exact chemical shift.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | CH₃ (C1) | ~ 0.9 | Triplet (t) | 3H |
| 2 | CH₂ (C2) | ~ 1.2-1.4 | Multiplet (m) | 2H |
| 3 | CH (C3) | ~ 1.5-1.7 | Multiplet (m) | 1H |
| 4 | CH₃ (on C3) | ~ 0.8-0.9 | Doublet (d) | 3H |
| 5 | CH (C4) | ~ 1.4-1.6 | Multiplet (m) | 1H |
| 6 | CH₂ (ethyl) | ~ 1.2-1.4 | Multiplet (m) | 2H |
| 7 | CH₃ (ethyl) | ~ 0.8-0.9 | Triplet (t) | 3H |
| 8 | CH (C5) | ~ 1.5-1.7 | Multiplet (m) | 1H |
| 9 | CH₃ (on C5) | ~ 0.8-0.9 | Doublet (d) | 3H |
| 10 | CH₂ (C6) | ~ 1.2-1.4 | Multiplet (m) | 2H |
| 11 | CH₂ (C7) | ~ 1.2-1.4 | Multiplet (m) | 2H |
| 12 | CH₃ (C8) | ~ 0.9 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C1 | ~ 14 |
| 2 | C2 | ~ 23 |
| 3 | C3 | ~ 35-45 |
| 4 | CH₃ (on C3) | ~ 15-20 |
| 5 | C4 | ~ 40-50 |
| 6 | CH₂ (ethyl) | ~ 25-30 |
| 7 | CH₃ (ethyl) | ~ 10-15 |
| 8 | C5 | ~ 35-45 |
| 9 | CH₃ (on C5) | ~ 15-20 |
| 10 | C6 | ~ 28-35 |
| 11 | C7 | ~ 23 |
| 12 | C8 | ~ 14 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For non-polar compounds like alkanes, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.[3]
-
Concentration: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
3.2. NMR Data Acquisition
The following parameters are a starting point and may require optimization based on the specific NMR instrument used.
3.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for a sufficient signal-to-noise ratio.
-
Spectral Width (SW): 0-12 ppm.
3.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 scans, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 0-220 ppm.[3]
3.2.3. DEPT (Distortionless Enhancement by Polarization Transfer)
To aid in the assignment of carbon signals, DEPT experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. The n+1 rule can be used to interpret the splitting patterns in the ¹H NMR spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of this compound.
Caption: A logical workflow for the NMR analysis of this compound.
Conclusion
This document provides a comprehensive guide to the NMR spectroscopic analysis of this compound for research, scientific, and drug development applications. By following the detailed protocols for sample preparation, data acquisition, and processing, and by utilizing the predicted spectral data as a reference, researchers can effectively confirm the structure of this molecule. The application of 2D NMR techniques such as COSY and HSQC could further aid in the unambiguous assignment of all proton and carbon signals.
References
- 1. Alkanes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Application Notes & Protocols: 4-Ethyl-3,5-dimethyloctane as a Chromatography Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and generalized protocols for the use of 4-Ethyl-3,5-dimethyloctane as a standard in chromatographic applications. Due to its nature as a branched-chain alkane, it holds potential as an internal standard for the quantitative analysis of other hydrocarbons or as a reference compound for retention index calculations in Gas Chromatography (GC). The protocols outlined herein are based on established principles of chromatographic analysis for similar C12 hydrocarbons and provide a robust starting point for method development.
Introduction
This compound is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2] In complex sample matrices, such as petrochemicals, environmental samples, or biological extracts, accurate quantification and identification of analytes are critical. Chromatography standards are essential for achieving reliable and reproducible results.[3][4]
Branched alkanes like this compound are suitable for use as chromatography standards due to their chemical inertness and volatility, making them amenable to GC analysis. Their primary applications as standards include:
-
Internal Standard (IS): When added at a known concentration to samples and calibration standards, an internal standard can correct for variations in injection volume, sample preparation, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[2][5][6][7] Key criteria for an internal standard are that it must be chemically similar to the analyte, well-separated from other sample components, and not naturally present in the sample.[2][5][8]
-
Retention Index (RI) Reference: The Kovats Retention Index is a standardized method for reporting retention times, which helps in the identification of compounds by comparing experimental values to literature data.[9][10][11] While typically calculated using a series of n-alkanes, branched alkanes can serve as specific markers or be characterized within this system.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| CAS Number | 62183-64-6 | [1][2] |
| Appearance | Colorless liquid (Expected) | |
| Boiling Point | Estimated: 200 - 210 °C | |
| Polarity | Nonpolar |
Experimental Protocols
Protocol 1: Use of this compound as an Internal Standard in GC-FID
This protocol provides a general methodology for using this compound as an internal standard for the quantification of other nonpolar analytes.
3.1. Materials and Reagents
-
This compound (purity ≥98%)
-
High-purity solvent (e.g., Hexane, Pentane, or other suitable organic solvent)
-
Analyte(s) of interest for calibration curve preparation
-
Class A volumetric flasks and pipettes
-
2 mL autosampler vials with PTFE-lined septa
3.2. Standard and Sample Preparation Workflow
3.3. Detailed Methodology
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable high-purity solvent (e.g., hexane).
-
Analyte Stock Solution: Prepare a stock solution of the target analyte(s) at 1000 µg/mL in the same solvent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the analyte stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Spiking: Add a precise and consistent volume of the IS stock solution to each calibration standard and each unknown sample. The final concentration of the IS should be similar to the mid-point of the analyte's calibration range.
-
Vialing: Transfer the final solutions to 2 mL autosampler vials for analysis.
3.4. Proposed Gas Chromatography (GC) Conditions
The following parameters are a suggested starting point and should be optimized for the specific application and analytes.
| Parameter | Proposed Value |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Nonpolar, e.g., DB-1 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio, adjust as needed) |
| Oven Program | - Initial Temp: 50 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 min |
| Detector Temp | 300 °C |
| Makeup Gas (N₂) | 25 mL/min |
| H₂ Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard (this compound) in all chromatograms.
-
Calculate the Response Factor (RF) for the analyte relative to the IS using the calibration standards:
-
Response Ratio = Analyte Peak Area / IS Peak Area
-
Concentration Ratio = Analyte Concentration / IS Concentration
-
-
Plot a calibration curve of Response Ratio vs. Concentration Ratio.
-
Determine the Concentration Ratio for the unknown samples from their measured Response Ratio using the calibration curve.
-
Calculate the concentration of the analyte in the unknown samples.
Protocol 2: Determination of Kovats Retention Index (RI)
This protocol describes how to determine the Kovats RI of a target compound using this compound as an example analyte, relative to a series of n-alkanes.
3.1. Materials and Reagents
-
This compound
-
n-Alkane standard mixture (e.g., C₈ - C₂₀ or a range that brackets the analyte's retention time)
-
High-purity solvent (e.g., Hexane)
3.2. Experimental Workflow
3.3. Detailed Methodology
-
Prepare Solutions: Create separate dilute solutions of the n-alkane mixture and this compound in hexane. Alternatively, a single solution containing both can be prepared if peaks are well-resolved.
-
Chromatographic Analysis: Analyze both the n-alkane standard and the analyte solution using the same GC conditions (e.g., the temperature-programmed method described in Protocol 1). It is critical that the conditions are identical for both runs.
-
Record Retention Times: Determine the retention times for the analyte and for each n-alkane in the standard mixture.
-
Calculate Retention Index: Use the following formula for temperature-programmed runs to calculate the RI:[10][11]
I = 100 * [z + (t_Rx - t_Rz) / (t_R(z+1) - t_Rz)]
Where:
-
I = Kovats Retention Index of the analyte
-
z = Carbon number of the n-alkane eluting directly before the analyte
-
t_Rx = Retention time of the analyte (this compound)
-
t_Rz = Retention time of the n-alkane eluting directly before the analyte
-
t_R(z+1) = Retention time of the n-alkane eluting directly after the analyte
-
Expected Results & Discussion
As a C12 branched alkane, this compound is expected to elute between n-undecane (C11) and n-tridecane (C13) on a standard nonpolar column, with its exact retention time being influenced by the degree of branching. Its retention index will likely be in the 1100-1200 range, but this must be determined experimentally.
When used as an internal standard, it should provide a stable and reproducible peak that is well-resolved from common analytes in nonpolar matrices. Users should verify the absence of this compound in their blank samples before adopting it as an internal standard. The protocols provided here offer a foundation for method development, but optimization of GC conditions, particularly the oven temperature program, may be necessary to achieve optimal separation for specific applications.
References
- 1. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. mt.com [mt.com]
- 4. Sample and standard preparation in chromatographic analysis - Manual, automated and robotic solutions [chemeurope.com]
- 5. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Applications of 4-Ethyl-3,5-dimethyloctane in Materials Science: Application Notes and Protocols
Disclaimer: Detailed application data for 4-Ethyl-3,5-dimethyloctane in materials science is limited in publicly available literature. The following application notes and protocols are based on the established properties of structurally similar long-chain branched alkanes. These are intended to be illustrative of potential applications and should be experimentally validated for specific use cases.
Introduction
This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆. Its nonpolar nature, low reactivity, and specific isomeric structure suggest its potential utility in several areas of materials science, primarily where hydrophobicity, lubricity, and controlled viscosity are desired. Branched alkanes, in general, are known for their influence on the physical properties of materials, making them valuable as additives or functional components. This document outlines potential applications and experimental protocols for researchers and scientists exploring the use of this compound in materials development.
Physical and Chemical Properties
A summary of the key computed physical and chemical properties of this compound is presented below. For comparison, data for its straight-chain isomer, n-dodecane, is also included to highlight the influence of branching.
| Property | This compound | n-Dodecane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol | 170.34 g/mol |
| Boiling Point (Predicted) | Lower than n-dodecane | 216.2 °C |
| Melting Point (Predicted) | Lower than n-dodecane | -9.6 °C |
| Density (Predicted) | Lower than n-dodecane | 0.749 g/cm³ |
| Appearance | Likely a colorless liquid | Colorless liquid |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Insoluble in water; soluble in nonpolar organic solvents |
Note: The boiling and melting points of branched alkanes are generally lower than their straight-chain counterparts due to reduced surface area, which leads to weaker van der Waals forces.
Application Note 1: Component for Hydrophobic Coatings
Introduction: The inherent non-polar and hydrophobic nature of long-chain alkanes makes them suitable for creating water-repellent surfaces. This compound can be incorporated into polymer matrices or used as a surface treatment agent to impart hydrophobicity to various substrates.
Potential Advantages:
-
Enhanced Water Repellency: The alkyl chains can orient at the surface, creating a low-energy interface that repels water.
-
Improved Durability: As a component within a coating formulation, it may enhance the flexibility and longevity of the hydrophobic layer.
-
Biocompatibility: Alkanes are generally considered biologically inert, which could be advantageous for biomedical applications.
Experimental Protocol: Preparation and Evaluation of a Hydrophobic Coating
This protocol describes a general method for incorporating this compound into a polymer matrix and evaluating the hydrophobicity of the resulting coating.
Materials:
-
This compound
-
Polymer resin (e.g., polydimethylsiloxane (B3030410) - PDMS, polyurethane)
-
Curing agent for the chosen polymer
-
Appropriate solvent (e.g., toluene, hexane)
-
Substrate slides (e.g., glass, aluminum)
-
Deionized water
-
Contact angle goniometer
Procedure:
-
Formulation Preparation:
-
Dissolve the polymer resin in the chosen solvent to create a solution of desired concentration (e.g., 10% w/v).
-
Add this compound to the polymer solution at various weight percentages (e.g., 1%, 2%, 5% w/w relative to the polymer).
-
Thoroughly mix the solution to ensure homogeneous dispersion of the alkane.
-
Add the curing agent according to the manufacturer's instructions.
-
-
Coating Application:
-
Clean the substrate slides thoroughly with a suitable solvent and dry them completely.
-
Apply the formulated coating onto the substrate using a suitable technique such as dip-coating, spin-coating, or spray-coating.
-
Allow the solvent to evaporate in a fume hood.
-
Cure the coated substrates in an oven at the temperature and for the duration recommended for the specific polymer system.
-
-
Hydrophobicity Evaluation:
-
Measure the static water contact angle on the surface of the cured coatings using a contact angle goniometer.
-
Place a droplet of deionized water (typically 2-5 µL) onto the surface.
-
Capture the image of the droplet and measure the angle formed between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on each sample to ensure reproducibility.
-
A contact angle greater than 90° indicates a hydrophobic surface.
-
Expected Outcome: The incorporation of this compound is expected to increase the water contact angle of the polymer coating, indicating enhanced hydrophobicity.
Application Note 2: Additive for Lubricating Oils
Introduction: Branched alkanes are key components of many lubricating oils due to their stable chemical nature and favorable viscosity characteristics.[1][2][3] this compound, with its branched structure, can potentially serve as a viscosity modifier or a base oil component.
Potential Advantages:
-
Viscosity Control: The specific branching of this compound can influence the viscosity index of a lubricant, which is a measure of how much the viscosity changes with temperature.
-
Thermal Stability: Alkanes are generally resistant to thermal degradation, a crucial property for lubricants operating at high temperatures.
-
Low Reactivity: The inert nature of alkanes prevents them from reacting with metal surfaces or other lubricant additives.[1]
Experimental Protocol: Evaluation of Viscosity Index
This protocol outlines a method to assess the effect of this compound on the viscosity of a base oil.
Materials:
-
This compound
-
Base lubricating oil (e.g., mineral oil)
-
Viscometer (e.g., Cannon-Fenske or a rotational viscometer)
-
Constant temperature baths
Procedure:
-
Sample Preparation:
-
Prepare blends of the base oil with varying concentrations of this compound (e.g., 5%, 10%, 20% by weight).
-
Ensure the blends are homogeneous by thorough mixing.
-
-
Viscosity Measurement:
-
Measure the kinematic viscosity of the pure base oil and each blend at two different temperatures, typically 40 °C and 100 °C, following the standard operating procedure of the viscometer.
-
Ensure the samples have reached thermal equilibrium in the constant temperature bath before taking measurements.
-
-
Viscosity Index Calculation:
-
Calculate the Viscosity Index (VI) for each sample using the measured kinematic viscosities at 40 °C and 100 °C according to the ASTM D2270 standard method.
-
Compare the VI of the blends to that of the pure base oil.
-
Expected Outcome: The addition of this compound may alter the viscosity and viscosity index of the base oil. The direction and magnitude of this change will depend on the specific interactions between the additive and the base oil components.
Visualizations
Caption: Workflow for hydrophobic coating preparation and evaluation.
Caption: Workflow for viscosity index evaluation of lubricant blends.
References
Application Notes and Protocols for 4-Ethyl-3,5-dimethyloctane in Lipid Membrane Studies
A comprehensive search of scientific literature and chemical databases has revealed no specific studies or established applications of 4-Ethyl-3,5-dimethyloctane in the context of lipid membrane research.
The search results for this compound are primarily limited to chemical and physical property listings in databases such as PubChem, the National Institute of Standards and Technology (NIST) WebBook, and Guidechem.[1][2][3][4][5] These sources provide fundamental data about the molecule, including its chemical formula (C12H26), molecular weight (approximately 170.33 g/mol ), and CAS Registry Number (62183-64-6).[1][3] Information on related isomers like 4-Ethyl-3,6-dimethyloctane, 4-Ethyl-4,5-dimethyloctane, 4-Ethyl-3,3-dimethyloctane (B14556946), and 4-Ethyl-2,3-dimethyloctane is also available, primarily detailing their chemical identifiers and computed properties.[2][4][6][7][8][9]
While one source briefly mentions general synthetic routes for a related isomer, 4-ethyl-3,6-dimethyloctane, involving alkylation reactions, it does not provide any context for its use in biological or biophysical studies.[6]
Due to the lack of available scientific data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound in lipid membrane studies. Researchers, scientists, and drug development professionals interested in exploring the effects of novel aliphatic compounds on lipid membranes would need to conduct foundational research to determine the properties and potential applications of this compound in this field. Such research would involve initial characterization of its interaction with model lipid systems.
References
- 1. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. 4-Ethyl-3,3-dimethyloctane | C12H26 | CID 53425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ethyl-3,3-dimethyloctane [webbook.nist.gov]
- 6. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0 [evitachem.com]
- 7. 4-Ethyl-4,5-dimethyloctane | C12H26 | CID 53426027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethyl-2,3-dimethyloctane | C12H26 | CID 15732319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Ethyl-3,4-dimethyloctane | C12H26 | CID 53424902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-3,5-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-3,5-dimethyloctane synthesis.
Proposed Synthetic Pathway
A plausible and common route for the synthesis of highly branched alkanes like this compound involves a two-step process:
-
Grignard Reaction: A Grignard reagent is reacted with a ketone to form a tertiary alcohol. For the synthesis of this compound, a suitable starting point would be the reaction of sec-butylmagnesium bromide with 3-methyl-4-heptanone.
-
Reduction of the Tertiary Alcohol: The resulting tertiary alcohol is then reduced to the final alkane product.
This guide will focus on troubleshooting and optimizing the Grignard reaction step, as it is often the most critical for achieving a high overall yield.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure of a Grignard reaction to initiate is a common issue. The primary causes are:
-
Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents are anhydrous.[1]
-
Inactive magnesium surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings before use or use a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the surface.[1] The disappearance of the iodine's purple color is an indicator of initiation.[1]
-
Purity of the alkyl halide: Ensure the alkyl halide is pure and free from any residual acid or water.
Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it and how can I minimize it?
A2: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent reacts with the starting alkyl halide.[1] To minimize this side reaction, add the alkyl halide slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling byproduct.[1]
Q3: My yield is low, and I am recovering a large amount of the starting ketone. What is happening?
A3: This suggests that the Grignard reagent is acting as a base and deprotonating the ketone at the alpha-position, leading to enolization, rather than acting as a nucleophile and attacking the carbonyl carbon. This is more common with sterically hindered ketones.[2] To favor the desired nucleophilic addition, consider the following:
-
Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C) can favor the addition reaction.
-
Use a different Grignard reagent: A less sterically hindered Grignard reagent might be more effective.
-
Consider alternative reagents: Organolithium or organocuprate (Gilman) reagents can sometimes be more effective for hindered systems.
Q4: What is the best solvent for this Grignard reaction?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Diethyl ether is commonly used and is effective for the formation of Grignard reagents from chlorides and bromides. Tetrahydrofuran (THF) is a more polar ether and can be advantageous for less reactive halides.[3]
Q5: How can I purify the final this compound product?
A5: Purification of branched alkanes can be achieved through:
-
Fractional distillation: This is effective for separating the product from solvents and impurities with significantly different boiling points.[4]
-
Column chromatography: For high-purity applications, column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) is a reliable method.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of tertiary alcohol | 1. Incomplete Grignard reagent formation.2. Grignard reagent quenched by moisture or acidic protons.3. Enolization of the ketone starting material.[2] | 1. Ensure magnesium is activated and alkyl halide is added slowly.2. Use anhydrous solvents and reagents; dry all glassware thoroughly.[1]3. Lower the reaction temperature during the addition of the ketone. |
| Formation of a white precipitate during reaction | The Grignard reagent has precipitated out of the solution or has been quenched. | Ensure the solvent is anhydrous. If the precipitate forms during the addition of the ketone, it may be the magnesium alkoxide product, which is expected. |
| Difficult workup and product isolation | Emulsion formation during the aqueous quench. | Add the reaction mixture to a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of water to break up the magnesium salts. |
| Presence of a byproduct with double the molecular weight of the alkyl group | Wurtz coupling side reaction.[1] | Maintain a low concentration of the alkyl halide by adding it dropwise to the magnesium. |
Experimental Protocols
Protocol 1: Synthesis of sec-butylmagnesium bromide (Grignard Reagent)
-
Preparation: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Reagent Formation: In the dropping funnel, add a solution of 2-bromobutane (B33332) (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.[1]
-
Completion: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Protocol 2: Reaction of sec-butylmagnesium bromide with 3-methyl-4-heptanone
-
Reaction Setup: Cool the freshly prepared sec-butylmagnesium bromide solution to 0 °C in an ice bath.
-
Ketone Addition: Dissolve 3-methyl-4-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Data Presentation
Table 1: Representative Yields for Grignard Reactions with Ketones
| Grignard Reagent | Ketone | Product (Tertiary Alcohol) | Approximate Yield (%) |
| Ethylmagnesium bromide | 2-Pentanone | 3-Methyl-3-hexanol | 85-95% |
| n-Propylmagnesium chloride | Acetone | 2-Methyl-2-pentanol | 80-90% |
| Isopropylmagnesium bromide | 3-Pentanone | 3-Ethyl-2,4-dimethyl-3-pentanol | 60-75% (yields can be lower with sterically hindered reagents and ketones) |
| Phenylmagnesium bromide | Acetophenone | 1,1-Diphenylethanol | 90-98% |
Note: Yields are highly dependent on reaction conditions and the specific substrates used.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Alkylation of Octane Derivatives
Welcome to the Technical Support Center for the alkylation of octane (B31449) derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the alkylation of octane derivatives?
A1: The most prevalent side reactions include:
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Polyalkylation: The introduction of more than one alkyl group onto the substrate. This is particularly common in Friedel-Crafts alkylations where the initial alkylation product is more reactive than the starting material.[1]
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Carbocation Rearrangement: The rearrangement of the alkyl carbocation intermediate to a more stable form before it reacts with the substrate, leading to the formation of isomeric products.[2][3] This is a significant issue when using primary alkyl halides.[2]
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Polymerization/Oligomerization: Olefinic reactants or products can polymerize under the acidic reaction conditions, leading to the formation of higher molecular weight byproducts.[4][5]
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Isomerization: The starting material or the product can isomerize under the reaction conditions, especially at higher temperatures or with strong acid catalysts.
-
Elimination: The alkylating agent can undergo elimination to form an alkene, which can then act as a polymerization precursor.
-
Cracking: At elevated temperatures, the hydrocarbon chains can break down into smaller fragments.[5]
Q2: How can I minimize polyalkylation in my reaction?
A2: To favor mono-alkylation, you can:
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Use a large excess of the octane derivative substrate relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[6]
-
Employ a less reactive alkylating agent or a milder catalyst.
-
Control the reaction temperature; lower temperatures often favor mono-alkylation.
-
Consider using a bulky protecting group on the substrate to sterically hinder a second alkylation.
Q3: My reaction is giving me a mixture of isomers. What is happening and how can I improve selectivity?
A3: Isomer formation is often a result of carbocation rearrangements to more stable intermediates.[2] To improve selectivity:
-
Choose an alkylating agent that forms a stable carbocation without the need for rearrangement (e.g., a tertiary or benzylic halide).
-
Use a catalyst system that minimizes the lifetime of the free carbocation, for example, by promoting a more concerted reaction mechanism.
-
Lowering the reaction temperature can sometimes disfavor rearrangement pathways.
-
Alternatively, Friedel-Crafts acylation followed by reduction of the ketone can be a reliable method to obtain the desired linear alkyl-substituted product without rearrangement.[2]
Q4: I am observing a significant amount of high-molecular-weight, tar-like material in my product mixture. What is causing this?
A4: The formation of high-molecular-weight byproducts is typically due to polymerization or oligomerization of olefinic species present in the reaction.[4][5] This can be mitigated by:
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Ensuring the purity of your starting materials and removing any olefinic impurities.
-
Maintaining a high ratio of the alkane to the olefin in the reaction mixture.[4]
-
Optimizing the reaction temperature and time to minimize polymerization.
-
Selecting a catalyst that is less prone to promoting polymerization.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous and inert atmosphere for Lewis acids like AlCl₃).[7] Consider activating the catalyst prior to use. |
| Insufficient Catalyst | In some cases, especially with Friedel-Crafts acylation, the catalyst can form a complex with the product, requiring stoichiometric amounts.[7] Try increasing the catalyst loading. |
| Low Reaction Temperature | The reaction may have a high activation energy. Gradually increase the reaction temperature while monitoring for the formation of side products. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent. If necessary, switch to a different solvent or use a co-solvent. |
| Presence of Inhibitors | Water or other protic impurities can deactivate acid catalysts.[7] Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Carbocation Rearrangement | Use an alkylating agent that forms a stable carbocation or switch to a Friedel-Crafts acylation/reduction sequence.[2] |
| Polyalkylation | Use a large excess of the substrate to be alkylated.[6] |
| Isomerization of Substrate/Product | Lower the reaction temperature and shorten the reaction time. |
| Radical Reactions | If using conditions that can generate radicals (e.g., high heat or light), ensure the reaction is performed in the dark and at a controlled temperature. |
Data Presentation
Table 1: Effect of Catalyst on the Alkylation of Benzene (B151609) with 1-Chlorooctane
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | n-Octylbenzene (%) | Rearranged Isomers (%) | Polyalkylated Products (%) |
| AlCl₃ | 25 | 2 | 95 | 20 | 65 | 15 |
| FeCl₃ | 25 | 4 | 80 | 30 | 55 | 15 |
| Zeolite H-BEA | 100 | 6 | 75 | 85 | 10 | 5 |
| Sc(OTf)₃ | 50 | 8 | 90 | 92 | 5 | 3 |
This table is illustrative and compiled from general knowledge of Friedel-Crafts reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Octene (B94956) using a Solid Acid Catalyst
This protocol describes a general procedure for the alkylation of benzene with 1-octene using a zeolite catalyst to minimize carbocation rearrangements and polyalkylation.
Materials:
-
Benzene (anhydrous)
-
1-Octene
-
Zeolite H-BEA catalyst (activated)
-
Anhydrous toluene (B28343) (solvent)
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Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Heating mantle with temperature control
Procedure:
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating at 400°C under a flow of dry air or nitrogen for 4 hours. Cool to room temperature under an inert atmosphere.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel. Purge the system with nitrogen or argon.
-
Charging the Reactor: To the flask, add the activated Zeolite H-BEA catalyst (e.g., 10 wt% relative to 1-octene) and anhydrous benzene (large excess, e.g., 10 equivalents).
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Addition of Alkylating Agent: Add 1-octene dissolved in a small amount of anhydrous benzene to the dropping funnel. Add the 1-octene solution dropwise to the stirred reaction mixture over a period of 1-2 hours.
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Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as determined by the consumption of 1-octene), cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of toluene.
-
Purification: Combine the filtrate and washings. Remove the excess benzene and toluene by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired mono-alkylated octane derivative.
Visualizations
Caption: Troubleshooting workflow for low or no conversion in alkylation reactions.
Caption: Overview of desired and common side reaction pathways in the alkylation of octane derivatives.
References
- 1. Friedel-Crafts Alkylation [organic-chemistry.org]
- 2. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. mt.com [mt.com]
- 4. Alkylation unit - Wikipedia [en.wikipedia.org]
- 5. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Ethyl-3,5-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-3,5-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, a branched alkane, can be approached through several methods. The most common and practical laboratory-scale synthesis involves a Grignard reaction followed by dehydration and hydrogenation. An alternative, though potentially less selective, method is through Friedel-Crafts alkylation.
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Grignard Reaction Route: This involves the reaction of a secondary Grignard reagent, such as sec-butylmagnesium bromide, with a suitable ketone, like 4-methyl-3-heptanone (B36217). The resulting tertiary alcohol is then dehydrated to a mixture of alkenes, which are subsequently hydrogenated to yield the final alkane product. This method offers good control over the carbon skeleton.
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Alkylation Route: This method could involve the alkylation of a smaller alkane with an appropriate alkyl halide in the presence of a Lewis acid catalyst. However, this route is often plagued by a lack of selectivity, leading to a mixture of isomers and over-alkylation products, making purification challenging.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurities in your final product will largely depend on the synthetic route chosen.
-
From the Grignard Route:
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Unreacted Starting Materials: Residual 4-methyl-3-heptanone may be present if the Grignard reaction did not go to completion.
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Isomeric Alkanes: The dehydration step can produce a mixture of alkene isomers, which upon hydrogenation, will lead to isomeric alkanes. These are often the most difficult impurities to separate.
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Wurtz Coupling Products: The Grignard reagent can react with the initial alkyl halide to form a dimer (e.g., 3,4-dimethylhexane (B165660) from sec-butyl bromide).
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Products of Enolization: The Grignard reagent can act as a base, leading to the enolization of the ketone starting material, which is then recovered after workup.
-
-
From the Alkylation Route:
-
Positional Isomers: Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to the formation of various positional isomers of this compound.
-
Poly-alkylated Products: The product can undergo further alkylation, leading to higher molecular weight alkanes.
-
Q3: How can I best purify the final this compound product?
A3: The purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties.
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Fractional Distillation: This is a primary method for separating alkanes with different boiling points. For closely boiling isomers, a distillation column with a high number of theoretical plates is necessary.
-
Preparative Gas Chromatography (Prep-GC): For high-purity samples required for research and development, preparative GC is an excellent, albeit more expensive and less scalable, option. It can effectively separate isomers with very close boiling points.
-
Column Chromatography: While less common for non-polar alkanes, column chromatography over silica (B1680970) gel or alumina (B75360) with a non-polar eluent (e.g., hexane) can help remove more polar impurities. However, it is generally ineffective at separating alkane isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the Grignard reaction route.
Problem 1: Low yield of the desired tertiary alcohol in the Grignard reaction.
| Possible Cause | Suggested Solution |
| Presence of moisture in reagents or glassware. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled ketone. |
| Poor quality of magnesium turnings. | Activate the magnesium turnings by stirring them vigorously under nitrogen or by adding a small crystal of iodine. |
| Side reaction: Wurtz coupling. | Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide, thus minimizing its reaction with the formed Grignard reagent. |
| Side reaction: Enolization of the ketone. | This is more likely with sterically hindered ketones. Consider using a less hindered Grignard reagent if possible, or perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation. |
| Side reaction: Reduction of the ketone. | This can occur if the Grignard reagent has β-hydrogens. Using a different Grignard reagent without β-hydrogens can mitigate this. |
Problem 2: The final product is a complex mixture of isomers as determined by GC-MS.
| Possible Cause | Suggested Solution |
| Formation of multiple alkene isomers during dehydration. | The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the elimination reaction. Experiment with different acids (e.g., H₂SO₄, P₂O₅) and temperatures to optimize for the desired alkene precursor. |
| Carbocation rearrangements during dehydration. | Use a milder dehydrating agent or a two-step procedure (e.g., conversion of the alcohol to a tosylate followed by elimination with a non-nucleophilic base) to avoid harsh acidic conditions that promote rearrangements. |
| Isomerization during alkylation (if this route is used). | Use a more selective catalyst system and optimize reaction conditions (temperature, reaction time) to minimize carbocation rearrangements. |
Problem 3: Difficulty in separating the final product from isomeric impurities by fractional distillation.
| Possible Cause | Suggested Solution |
| Very close boiling points of the isomers. | Increase the efficiency of the distillation by using a longer column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. A spinning band distillation apparatus can also be effective. |
| Azeotrope formation. | While less common for alkanes, check the literature for potential azeotropes with solvents or other impurities. If an azeotrope is present, a different purification method may be necessary. |
| Insufficient resolution of the distillation setup. | For very high purity requirements, consider using preparative gas chromatography. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)
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Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Place magnesium turnings in the flask.
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Add a small amount of anhydrous diethyl ether to cover the magnesium.
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Dissolve 2-bromobutane (B33332) in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the 2-bromobutane solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 4-Methyl-3-heptanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-methyl-3-heptanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
Step 3: Work-up and Dehydration
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
To the crude tertiary alcohol, add a dehydrating agent (e.g., a catalytic amount of sulfuric acid) and heat to effect dehydration. Monitor the reaction by TLC or GC.
-
Neutralize the reaction mixture, wash with water, and dry the organic layer.
Step 4: Hydrogenation
-
Dissolve the resulting alkene mixture in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by GC).
-
Filter off the catalyst through a pad of Celite and evaporate the solvent to obtain the crude this compound.
Step 5: Purification
-
Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
For higher purity, preparative gas chromatography can be employed.
Data Presentation
Table 1: Typical Impurities in the Synthesis of this compound via the Grignard Route
| Impurity | Source | Typical Abundance (GC Area %) | Separation Difficulty |
| 3,4-Dimethylhexane | Wurtz coupling of sec-butyl bromide | 1-5% | Moderate (by fractional distillation) |
| Unreacted 4-Methyl-3-heptanone | Incomplete Grignard reaction | < 5% (can be higher) | Easy (by distillation or chromatography) |
| Isomeric C12H26 Alkanes | Non-selective dehydration/rearrangement | 5-15% | Difficult (requires high-efficiency distillation or prep-GC) |
| Diethyl ether | Solvent | Trace | Easy (removed during distillation) |
Table 2: Comparison of Purification Methods
| Method | Achievable Purity | Throughput | Cost | Best For |
| Fractional Distillation | 90-98% | High | Low | Bulk purification |
| Preparative GC | >99% | Low | High | High-purity reference standards |
| Column Chromatography | Not effective for isomers | Moderate | Moderate | Removing polar impurities |
Visualizations
Technical Support Center: Optimizing GC-MS Parameters for 4-Ethyl-3,5-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 4-Ethyl-3,5-dimethyloctane.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-MS parameters for analyzing this compound?
For the analysis of a branched alkane like this compound, a non-polar stationary phase is the optimal starting point. The separation of alkanes is primarily governed by their boiling points, and non-polar columns excel at separating compounds based on this principle. Below is a table summarizing recommended starting parameters.
Q2: I am not seeing a molecular ion peak for this compound in my mass spectrum. Is this normal?
Yes, it is common for highly branched alkanes to exhibit a very weak or absent molecular ion peak (M+) in Electron Ionization (EI) mass spectrometry.[1][2][3] This is due to the high energy of the ionization process, which causes extensive fragmentation. The branching in the structure of this compound provides energetically favorable cleavage points, leading to the formation of stable carbocations.
Q3: What are the expected major fragment ions for this compound?
Q4: How can I improve the resolution between this compound and other isomeric alkanes?
Achieving good resolution between isomeric alkanes can be challenging. Here are several strategies to improve separation:
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Column Selection: Utilize a long capillary column (e.g., 50-100 meters) with a narrow internal diameter (e.g., 0.25 mm) and a thin film of a non-polar stationary phase.
-
Temperature Program: Employ a slow oven temperature ramp rate (e.g., 2-5 °C/min). This will increase the interaction time of the analytes with the stationary phase, allowing for better separation.
-
Carrier Gas: Use hydrogen as the carrier gas. It provides better efficiency at higher linear velocities compared to helium, which can lead to sharper peaks and improved resolution, often with shorter analysis times.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak.
-
Asymmetrical peaks, with a "front" sloping into the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | Use a deactivated inlet liner. If the column is old, active sites may have developed; consider replacing it. |
| Column Contamination | Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, trim 15-20 cm from the front of the column. |
| Improper Column Installation | Ensure the column is installed at the correct depth in both the injector and the detector according to the instrument manufacturer's guidelines. A poor cut at the column end can also cause peak shape issues. |
| Column Overload (Fronting) | Dilute the sample or increase the split ratio to inject a smaller amount onto the column. |
Problem 2: Low Signal Intensity or No Peak Detected
Symptoms:
-
The peak for this compound is very small or not visible.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Injection Parameters | Ensure the injector temperature is high enough to fully vaporize the analyte (a starting point of 250 °C is recommended). |
| Leaks in the System | Check for leaks at the injector, column fittings, and septum using an electronic leak detector. |
| MS Detector Issues | Verify that the mass spectrometer is properly tuned. A dirty ion source can also lead to a significant drop in sensitivity. |
| Sample Degradation | Ensure the sample is properly stored and has not degraded. |
Data Presentation
Table 1: Recommended GC-MS Starting Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| GC Column | 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane | A long, narrow-bore column provides high resolution for isomeric separation. A non-polar phase is ideal for alkanes. |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Carrier Gas | Helium or Hydrogen | Hydrogen can provide faster analysis times and better resolution. |
| Flow Rate | 1.0 mL/min | A typical starting flow rate for a 0.25 mm ID column. |
| Oven Program | 50 °C (hold 2 min), then ramp to 200 °C at 5 °C/min | A slow temperature ramp is crucial for separating closely eluting isomers. |
| MS Ion Source Temp. | 230 °C | A standard ion source temperature for good ionization efficiency. |
| MS Quadrupole Temp. | 150 °C | A standard quadrupole temperature. |
| Scan Range | m/z 40-200 | Covers the expected molecular ion and fragment ions. |
Table 2: Predicted Mass Spectral Fragmentation of this compound (C12H26, MW: 170.34)
Note: This is a predicted fragmentation pattern based on the principles of alkane mass spectrometry, as a library spectrum for this specific isomer is not publicly available. The mass spectrum of a constitutional isomer, 4,5-diethyloctane, is available in the NIST WebBook and shows a similar fragmentation pattern.[4]
| m/z | Possible Fragment Ion | Interpretation |
| 141 | [M - C2H5]+ | Loss of an ethyl group. |
| 127 | [M - C3H7]+ | Loss of a propyl group. |
| 113 | [M - C4H9]+ | Loss of a butyl group. |
| 99 | [M - C5H11]+ | Loss of a pentyl group. |
| 85 | [C6H13]+ | Cleavage at a branching point. |
| 71 | [C5H11]+ | Cleavage at a branching point. |
| 57 | [C4H9]+ | Likely the base peak, a stable tertiary butyl cation. |
| 43 | [C3H7]+ | A stable secondary propyl cation. |
Experimental Protocols
Detailed Methodology for GC-MS Analysis
-
Sample Preparation:
-
Dissolve the this compound standard or sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 10-100 µg/mL.
-
-
Instrument Setup:
-
Install a 50 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column in the GC.
-
Set the instrument parameters according to Table 1.
-
Perform a leak check on the system.
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
-
Injection:
-
Inject 1 µL of the prepared sample using a split injection with a ratio of 50:1.
-
-
Data Acquisition:
-
Acquire data in full scan mode over the m/z range of 40-200.
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to this compound.
-
Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern in Table 2 and any available library data for related isomers.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
Technical Support Center: Separation of 4-Ethyl-3,5-dimethyloctane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 4-Ethyl-3,5-dimethyloctane isomers. Due to their structural similarity and lack of functional groups, separating these isomers, particularly the stereoisomers, presents a significant analytical challenge.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate isomers of this compound?
A1: The primary challenges in separating this compound isomers stem from their nearly identical physicochemical properties. These include:
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Similar Boiling Points: Constitutional isomers of branched alkanes often have very close boiling points, making separation by distillation difficult and requiring high-resolution chromatographic techniques.
-
Lack of Functional Groups: As nonpolar hydrocarbons, these isomers lack functional groups that can engage in strong, specific interactions (like hydrogen bonding or dipole-dipole interactions) with a stationary phase. Separation relies on weaker van der Waals forces, demanding highly selective columns.
-
High Structural Similarity: The isomers differ only in the spatial arrangement of their methyl and ethyl groups. Stereoisomers (enantiomers and diastereomers) are particularly challenging as they have identical boiling points and polarity, requiring a chiral environment for separation.
Q2: What is the most effective chromatographic technique for separating these isomers?
A2: Gas chromatography (GC) is the most effective and widely used technique for separating volatile, nonpolar compounds like alkane isomers. For chiral separations of this compound stereoisomers, chiral GC with a specialized chiral stationary phase is essential. High-Performance Liquid Chromatography (HPLC) is generally less suitable for non-functionalized alkanes due to their poor solubility in typical HPLC mobile phases and weak interactions with stationary phases.
Q3: Can I separate the enantiomers of this compound using a standard non-chiral GC column?
A3: No, enantiomers cannot be separated on a non-chiral stationary phase. Enantiomers have identical physical properties in a non-chiral environment. To resolve them, a chiral stationary phase (CSP) that interacts differently with each enantiomer is required, leading to different retention times.
Q4: What type of GC column is best suited for separating this compound isomers?
A4: For separating the constitutional isomers, a high-resolution capillary column with a nonpolar or slightly polar stationary phase (e.g., polydimethylsiloxane-based phases) can be effective. For separating the stereoisomers (enantiomers and diastereomers), a chiral stationary phase is mandatory. Cyclodextrin-based CSPs are commonly used for the enantioseparation of unfunctionalized chiral alkanes.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers
Symptoms:
-
Broad, overlapping peaks in the chromatogram.
-
Inability to distinguish between two or more isomers.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Temperature Program | A temperature ramp that is too fast can prevent sufficient interaction with the stationary phase. Action: Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min) around the expected elution temperature of the isomers. A lower initial oven temperature can also improve focusing of the analytes at the head of the column. |
| Incorrect Carrier Gas Flow Rate | Flow rates that are too high or too low can decrease column efficiency. Action: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate to achieve the optimal linear velocity for your column dimensions. |
| Inappropriate Column Choice | The stationary phase may not have enough selectivity for the isomers. Action: For constitutional isomers, try a column with a different stationary phase chemistry. For stereoisomers, ensure you are using a suitable chiral stationary phase (e.g., a cyclodextrin-based column). |
| Column Overload | Injecting too much sample can lead to peak broadening and fronting. Action: Reduce the injection volume or dilute the sample. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column | Although alkanes are nonpolar, active sites (e.g., exposed silanol (B1196071) groups) in the GC system can cause undesirable interactions. Action: Use a deactivated inlet liner. Ensure the column is properly conditioned. If the column is old, consider replacing it. |
| Column Contamination | Buildup of non-volatile residues on the column can lead to peak tailing. Action: Bake out the column at a high temperature (within its specified limits). Trim the first few centimeters of the column. |
| Poor Column Installation | An improper cut or installation of the column can create dead volume and turbulence. Action: Ensure the column is cut cleanly at a 90-degree angle and installed to the correct depth in the injector and detector. |
Data Presentation
The following tables present illustrative quantitative data for the separation of this compound isomers. This data is hypothetical and intended to demonstrate typical results under optimized conditions.
Table 1: Illustrative GC Separation of this compound Diastereomers
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (3R,4R,5S)-4-Ethyl-3,5-dimethyloctane | 25.42 | 24.8 | - |
| (3S,4S,5R)-4-Ethyl-3,5-dimethyloctane | 25.89 | 25.1 | 1.85 |
| (3R,4S,5R)-4-Ethyl-3,5-dimethyloctane | 26.53 | 25.2 | 2.10 |
| (3S,4R,5S)-4-Ethyl-3,5-dimethyloctane | 27.01 | 24.9 | 1.68 |
Conditions: Chiral GC with a cyclodextrin-based stationary phase.
Table 2: Impact of GC Oven Temperature Program on Resolution
| Temperature Program | Resolution (Rs) between first two eluting diastereomers | Analysis Time (min) |
| 50°C (1 min), ramp 10°C/min to 200°C | 1.25 | 20 |
| 50°C (1 min), ramp 5°C/min to 200°C | 1.60 | 36 |
| 50°C (1 min), ramp 2°C/min to 200°C | 1.85 | 81 |
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of this compound Stereoisomers
Objective: To separate and identify the stereoisomers of this compound.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Chiral Capillary Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized cyclodextrin (B1172386) stationary phase.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split 50:1 for concentrated samples)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 2 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
Procedure:
-
Sample Preparation: Dissolve the this compound isomer mixture in a volatile, nonpolar solvent (e.g., hexane (B92381) or pentane) to a concentration of approximately 100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Data Analysis: Identify the peaks corresponding to the isomers based on their retention times and mass spectra. The mass spectra of the isomers will be very similar, so identification will primarily rely on retention time. Calculate the resolution between adjacent peaks to assess separation efficiency.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor isomer resolution in GC.
Caption: Experimental workflow for chiral GC-MS analysis.
Technical Support Center: Thermal Degradation of 4-Ethyl-3,5-dimethyloctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the thermal degradation of 4-Ethyl-3,5-dimethyloctane during distillation.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation and why is it a concern during the distillation of this compound?
A1: Thermal degradation, also known as pyrolysis or thermal cracking, is the breakdown of a molecule at elevated temperatures.[1][2][3] For a large, branched alkane like this compound (C12H26), distillation requires high temperatures to achieve vaporization, which can approach the temperature at which its carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds begin to break.[1][4] This is a concern because it leads to the formation of impurities—smaller alkanes and alkenes—in the distillate, reducing the purity and yield of the desired product. The process typically proceeds through a free-radical chain mechanism.[1][2]
Q2: At what temperature should I expect thermal degradation of this compound to become significant?
Q3: What are the likely degradation products of this compound?
A3: The thermal degradation of this compound will produce a complex mixture of smaller, more volatile hydrocarbons.[1][4] The cracking process involves the random scission of C-C and C-H bonds.[3] Based on the structure of the parent molecule, you can expect a variety of smaller alkanes and alkenes.
Potential Degradation Products of this compound:
| Product Type | Examples |
| Alkanes | Methane, Ethane, Propane, Butane, Pentane, Hexane (B92381), Heptane, Octane and their isomers |
| Alkenes | Ethene, Propene, Butene, Pentene, Hexene, Heptene, Octene and their isomers |
The exact distribution of these products will depend on the distillation temperature, pressure, and residence time in the heated zones.
Q4: How does the branched structure of this compound affect its thermal stability?
A4: Generally, branched-chain alkanes are more thermally stable than their straight-chain isomers.[5][6] This increased stability is attributed to factors such as the higher number of stronger primary C-H bonds and stabilizing electronic effects.[7] Therefore, this compound is expected to have a higher decomposition temperature compared to n-dodecane.
Troubleshooting Guides
This section provides solutions to common problems encountered during the distillation of this compound that may be related to thermal degradation.
Problem 1: Discolored (Yellowish) Distillate
Possible Cause: Formation of unsaturated compounds (alkenes) and potentially polymeric materials due to thermal degradation. Alkenes can undergo further reactions to form colored species.
Troubleshooting Steps:
-
Lower the Distillation Temperature:
-
Reduce the heating mantle/oil bath temperature.
-
If possible, perform the distillation under vacuum to lower the boiling point of this compound.[8]
-
-
Minimize Residence Time:
-
Ensure a smooth and rapid distillation process. Avoid letting the compound sit at high temperatures for extended periods.
-
Use an appropriately sized distillation flask to avoid a large volume of liquid being heated for a long time.
-
-
Check for Hot Spots:
-
Ensure uniform heating of the distillation flask. Use a heating mantle with even heat distribution or a well-stirred oil bath.
-
Avoid direct, intense heating from a flame.
-
-
Inert Atmosphere:
-
While pyrolysis can occur in the absence of air, the presence of oxygen can lead to oxidation products which are often colored.[2] Purging the distillation apparatus with an inert gas like nitrogen or argon can help minimize oxidation.
-
Problem 2: Low Yield of this compound
Possible Cause: Significant loss of the target compound due to thermal degradation into more volatile, lower-boiling-point products which are either lost to the vacuum pump or co-distill.
Troubleshooting Steps:
-
Analyze the Distillate:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of your distillate. The presence of a wide range of smaller alkanes and alkenes is a strong indicator of thermal degradation.
-
-
Optimize Distillation Conditions:
-
As with discoloration, lower the distillation temperature by using a vacuum.
-
Monitor the temperature of the vapor phase closely. A fluctuating or unexpectedly low vapor temperature can indicate the presence of more volatile degradation products.
-
-
Check for Leaks:
-
In a vacuum distillation setup, a leak can introduce air (oxygen), which can sometimes accelerate degradation, and will also affect the boiling point.
-
Experimental Protocols
Protocol 1: Monitoring Thermal Degradation During Distillation
Objective: To determine the extent of thermal degradation of this compound under specific distillation conditions.
Methodology:
-
Initial Sample Analysis:
-
Before starting the distillation, take an aliquot of the crude this compound.
-
Analyze this initial sample by Gas Chromatography (GC) with a Flame Ionization Detector (FID) to establish a baseline purity and identify any existing impurities.
-
-
Distillation Setup:
-
Set up a distillation apparatus (simple or fractional, with or without vacuum).
-
Place a thermometer to accurately measure the vapor temperature.
-
Ensure the heating mantle or oil bath temperature is precisely controlled and monitored.
-
-
Sample Collection:
-
Collect distillate fractions at regular intervals (e.g., every 10% of the expected yield).
-
After the distillation is complete, allow the distillation pot to cool and collect a sample of the residue.
-
-
Analysis of Fractions and Residue:
-
Analyze each distillate fraction and the pot residue using the same GC-FID method as the initial sample.
-
For identification of unknown peaks, use GC-MS.
-
-
Data Interpretation:
-
Compare the chromatograms of the distillate fractions and the residue with the initial sample.
-
An increase in the number and area of peaks corresponding to lower molecular weight compounds indicates thermal degradation.
-
Quantify the percentage of degradation by comparing the peak area of this compound to the total peak area of all components in each fraction.
-
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the specific chemical compounds formed from the thermal degradation of this compound.
Methodology:
-
Sample Preparation:
-
Use a sample of distillate or pot residue that has shown evidence of degradation (from Protocol 1).
-
Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C) to ensure complete vaporization.
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating hydrocarbons.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to elute a wide range of volatile products.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of approximately m/z 35-400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) to identify the compounds.
-
The fragmentation patterns of alkanes and alkenes are well-characterized and can be used for positive identification.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a study on the thermal degradation of this compound during distillation at atmospheric pressure, illustrating the expected trend.
Table 1: Effect of Pot Temperature on Degradation
| Pot Temperature (°C) | Purity of Distillate (%) | Total Degradation Products (%) | Major Degradation Products (by GC area %) |
| 220 | 99.5 | 0.5 | C4-C6 Alkenes |
| 240 | 97.2 | 2.8 | C4-C7 Alkanes/Alkenes, Propene |
| 260 | 92.1 | 7.9 | C3-C8 Alkanes/Alkenes, Ethene, Propene |
| 280 | 85.4 | 14.6 | Broad range of C2-C9 hydrocarbons |
Table 2: Product Distribution from Pyrolysis at 260°C (Hypothetical)
| Compound Class | Relative Abundance (%) | Key Identified Species |
| C1-C4 Gases | 15 | Propene, Butene, Ethane |
| C5-C8 Alkanes | 45 | Pentane, Hexane isomers |
| C5-C8 Alkenes | 40 | Pentene, Hexene isomers |
References
- 1. lmsspada.kemdiktisaintek.go.id [lmsspada.kemdiktisaintek.go.id]
- 2. Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
Troubleshooting peak tailing in 4-Ethyl-3,5-dimethyloctane GC analysis
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of compounds such as 4-Ethyl-3,5-dimethyloctane.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry is distorted, showing a "tail." This can compromise resolution, integration, and the accuracy of quantification.[1][2][3] A tailing or asymmetry factor exceeding 1.5 is a clear indicator that investigation is needed.[3][4]
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Initial Assessment: Are All Peaks Tailing or Only Specific Peaks?
The first step in troubleshooting is to observe the chromatogram to determine the extent of the peak tailing.[5][6]
-
If all peaks, including the solvent peak, are tailing: The issue is likely a physical or mechanical problem in the GC system.[3][7] This could be related to the flow path of the carrier gas.[2]
-
If only some peaks are tailing: This suggests a chemical interaction between the analyte and active sites within the system.[5][6]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing in GC.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a distortion in a chromatogram where the latter half of a peak is broader than the front half, creating an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and compromises the accuracy and precision of quantitative analysis.[1][4]
Q2: My analyte, this compound, is non-polar. Why would its peak be tailing?
A2: While non-polar compounds like alkanes are less prone to strong interactions, peak tailing can still occur. If all peaks are tailing, it's likely a physical issue like a poor column cut or improper installation creating dead volume.[2][3] If only the alkane peaks are tailing, it could be due to column contamination where non-volatile residues from previous injections create active sites.[3]
Q3: How often should I perform inlet maintenance?
A3: The frequency of inlet maintenance, including replacing the liner and septum, depends on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, monthly maintenance may be sufficient. However, if you are running complex matrices or a high volume of samples, weekly or even daily maintenance might be necessary to prevent peak tailing and ensure data quality.
Q4: Can the injection technique cause peak tailing?
A4: Yes, the injection technique can significantly impact peak shape. Overloading the column by injecting too much sample can lead to peak distortion that may appear as tailing. Additionally, in splitless injections, an inappropriate initial oven temperature can cause what is known as a "solvent effect violation," leading to tailing of early eluting peaks.
Q5: I've tried all the troubleshooting steps, and the peak tailing persists. What should I do now?
A5: If you have systematically addressed potential issues with the inlet, column installation, and method parameters without success, the column itself may be permanently damaged.[1] The stationary phase can degrade over time, especially when exposed to oxygen at high temperatures or aggressive solvents. In this case, replacing the column is the next logical step.
Data Presentation: Typical GC Parameters for C12 Alkane Analysis
The following table provides a starting point for the GC analysis of C12 alkanes like this compound. These parameters may require optimization for your specific instrument and application.
| Parameter | Typical Value/Condition |
| Column | Non-polar, e.g., DB-5ms or equivalent |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 or 100:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 50-80 °C, hold for 1-2 min |
| Ramp: 5-10 °C/min to 250-280 °C | |
| Final Hold: 2-5 min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp | FID: 280-300 °C; MS Transfer Line: 280 °C |
Experimental Protocols
Here are detailed protocols for common troubleshooting procedures.
Protocol 1: GC Inlet Maintenance (Replacing the Liner and Septum)
-
Cool Down: Ensure the GC inlet is at room temperature. Turn off the carrier gas flow at the instrument.
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.
-
Replace Septum: Remove the old septum and replace it with a new one. Avoid overtightening the nut upon reassembly.
-
Remove Liner: Carefully take out the inlet liner, which may require forceps.
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.
-
Reassemble: Put the inlet back together.
-
Leak Check: Restore the carrier gas flow and perform a leak check around the septum nut using an electronic leak detector.
Protocol 2: GC Column Trimming
This procedure is used to remove contaminated or active sections from the front of the GC column.
-
Cool Down and Disconnect: Ensure the GC oven and inlet are cool. Turn off the carrier gas and carefully disconnect the column from the inlet.
-
Trim the Column: Using a ceramic scoring wafer or a diamond scribe, make a light score on the polyimide coating of the column about 10-20 cm from the inlet end.
-
Break the Column: Gently bend the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[4] If the cut is poor, repeat the process.
-
Re-install Column: Re-install the column in the inlet according to the manufacturer's instructions for the correct depth.
Visualization of this compound
Caption: Chemical structure of this compound.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. protocols.io [protocols.io]
- 3. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lotusinstruments.com [lotusinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. vurup.sk [vurup.sk]
- 7. mdpi.com [mdpi.com]
Minimizing fragmentation in mass spectrometry of 4-Ethyl-3,5-dimethyloctane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of 4-Ethyl-3,5-dimethyloctane, particularly concerning molecular ion fragmentation.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue: The molecular ion (M+) peak at m/z 170 is weak or absent in the mass spectrum.
Cause: this compound is a highly branched alkane, and like other such molecules, it is prone to extensive fragmentation under standard Electron Ionization (EI) conditions (typically 70 eV).[1][2][3] The energy imparted during ionization often exceeds the strength of the C-C bonds, leading to cleavage at the branching points to form more stable secondary and tertiary carbocations.[1][2]
Solutions:
-
Reduce the Ionization Energy (Low-Energy EI): Lowering the electron energy in the ion source can decrease the internal energy of the molecular ion, thus reducing fragmentation.
-
Action: Decrease the electron energy from the standard 70 eV to a lower value, for example, in the range of 15-20 eV.
-
Expected Outcome: An increase in the relative abundance of the molecular ion peak. Note that overall sensitivity may decrease.
-
-
Employ a Soft Ionization Technique: Soft ionization methods impart less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent molecular ion peak.[4]
-
Action: Switch from EI to a soft ionization technique such as Chemical Ionization (CI) or Photoionization (PI).
-
Expected Outcome: A mass spectrum dominated by the protonated molecule [M+H]+ (in the case of CI) or the molecular ion M+• (in the case of PI), with minimal fragmentation.
-
Issue: The mass spectrum is complex and difficult to interpret due to numerous fragment peaks.
Cause: The complex structure of this compound provides multiple pathways for fragmentation, especially at the ethyl and methyl branch points.[2] This results in a rich fragmentation pattern that can be challenging to decipher.
Solutions:
-
Utilize Chemical Ionization (CI): CI is a softer ionization technique that produces simpler mass spectra.[4]
-
Action: Use a reagent gas such as methane (B114726), isobutane (B21531), or ammonia (B1221849) in the ion source. These gases are ionized first and then transfer a proton to the analyte, resulting in a protonated molecule [M+H]+.[4]
-
Expected Outcome: A simplified mass spectrum with a strong peak at m/z 171 ([M+H]+) and significantly fewer fragment ions.
-
-
Consider Photoionization (PI): PI uses photons to ionize the molecule, which can be a very gentle method of ion formation.
-
Action: Employ a Photoionization source. The energy of the photons can be tuned to be just above the ionization potential of the analyte, minimizing excess energy and thus fragmentation.
-
Expected Outcome: A clean mass spectrum with a prominent molecular ion peak at m/z 170.
-
Frequently Asked Questions (FAQs)
Q1: Why is my molecular ion peak for this compound (m/z 170) so small when using Electron Ionization (EI)?
A1: Branched alkanes like this compound are highly susceptible to fragmentation under standard 70 eV EI conditions.[1][2][3] The energy transferred to the molecule upon ionization is often sufficient to break C-C bonds, particularly at the points of branching where more stable carbocations can be formed.[1][2] This leads to a low abundance of the intact molecular ion.
Q2: What are the best alternative ionization techniques to minimize fragmentation of this compound?
A2: For non-polar and volatile compounds like alkanes, Chemical Ionization (CI) and Photoionization (PI) are excellent soft ionization alternatives to EI.[4][5] Both techniques impart significantly less energy to the analyte molecule, resulting in a much higher abundance of the molecular or protonated molecular ion.[4][5] Atmospheric Pressure Chemical Ionization (APCI) can also be a suitable technique.[6]
Q3: What reagent gas should I use for Chemical Ionization (CI) of this compound?
A3: Methane, isobutane, and ammonia are common reagent gases for CI.[4] For alkanes, methane is a good starting point as it is a strong proton donor. If fragmentation is still observed with methane, switching to a milder reagent gas like isobutane or ammonia can result in even softer ionization.[4]
Q4: Will lowering the electron energy in EI completely eliminate fragmentation?
A4: Lowering the electron energy will reduce fragmentation but may not eliminate it entirely. There is a trade-off between reducing fragmentation and maintaining good signal intensity. Finding the optimal energy will likely require some experimentation.
Q5: Where can I find a reference mass spectrum for this compound?
A5: While a publicly available, peer-reviewed mass spectrum for this compound can be difficult to locate, the NIST Chemistry WebBook is a valuable resource for mass spectral data of many organic compounds.[7] However, a spectrum for this specific isomer may not be present. In such cases, comparing your results to the spectra of other branched C12 alkanes can be informative.[8]
Data Presentation
Table 1: Comparison of Expected Mass Spectral Data for this compound (m/z 170) under Different Ionization Conditions.
| Ionization Technique | Expected Molecular Ion (or related) | Relative Intensity of Molecular Ion | Expected Major Fragment Ions (m/z) |
| Electron Ionization (EI) at 70 eV | M+• at m/z 170 | Very Low to Absent | Complex pattern, likely including fragments from cleavage at branch points (e.g., loss of ethyl, propyl, etc.) |
| Low-Energy EI (e.g., 15 eV) | M+• at m/z 170 | Low to Moderate | Reduced fragmentation compared to 70 eV EI |
| Chemical Ionization (CI) with Methane | [M+H]+ at m/z 171 | High to Very High | Minimal fragmentation |
| Photoionization (PI) | M+• at m/z 170 | High to Very High | Minimal fragmentation |
Experimental Protocols
Protocol: Minimizing Fragmentation of this compound using Chemical Ionization (CI)
Objective: To obtain a mass spectrum of this compound with a prominent protonated molecular ion and minimal fragmentation.
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) equipped with a Chemical Ionization source.
Materials:
-
Sample of this compound dissolved in a suitable volatile solvent (e.g., hexane).
-
Methane (or isobutane) reagent gas (high purity).
Procedure:
-
Instrument Setup:
-
Install the Chemical Ionization source in the mass spectrometer according to the manufacturer's instructions.
-
Introduce the reagent gas (methane) into the ion source at the manufacturer's recommended pressure (typically around 1 torr).[9]
-
Set the ion source temperature to an appropriate value (e.g., 150-250 °C) to ensure the sample remains in the gas phase.
-
-
GC Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: 50 °C for 1 min, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Chemical Ionization (Positive Ion).
-
Reagent Gas: Methane.
-
Scan Range: m/z 50-250.
-
Acquisition Mode: Full Scan.
-
-
Sample Analysis:
-
Inject the prepared sample of this compound into the GC-MS.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Examine the resulting mass spectrum. The base peak or a very prominent peak should be observed at m/z 171, corresponding to the protonated molecule [C12H26+H]+.
-
If significant fragmentation is still present, consider using a milder reagent gas like isobutane.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing a weak or absent molecular ion peak.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. whitman.edu [whitman.edu]
- 9. uni-saarland.de [uni-saarland.de]
Technical Support Center: 4-Ethyl-3,5-dimethyloctane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 4-Ethyl-3,5-dimethyloctane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the handling and storage of this compound.
Storage and Stability
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat, sparks, open flames, and other potential ignition sources. The storage area should be equipped with explosion-proof equipment.
Q2: How can I tell if my sample of this compound has degraded or is contaminated?
A2: As a saturated hydrocarbon, this compound is chemically stable under normal conditions. However, contamination or degradation may be indicated by a change in its physical appearance, such as discoloration or the presence of particulate matter. For a definitive assessment of purity, analytical methods such as Gas Chromatography (GC) are recommended.
Q3: What are the likely impurities in a sample of this compound?
A3: Impurities in this compound are often structural isomers that may have formed during synthesis. These isomers have the same molecular formula but different arrangements of atoms. High-purity samples are typically achieved through purification techniques like fractional distillation or column chromatography.
Q4: Is this compound sensitive to light or air?
A4: While the provided documentation does not specify extreme sensitivity to light or air for this compound, general best practices for storing organic compounds should be followed. Storing in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) can minimize potential oxidation or degradation over extended periods.
Handling and Safety
Q5: What are the main hazards associated with this compound?
A5: this compound is a flammable liquid and poses an aspiration hazard. It is important to handle the compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q6: What should I do in case of a spill?
A6: In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources. Use an inert absorbent material to contain and clean up the spill. Dispose of the waste in accordance with local regulations.
Experimental Protocols
Protocol for Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.
Objective: To determine the purity of a this compound sample and identify the presence of any volatile impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a non-polar capillary column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
-
Detector Temperature: Set higher than the column temperature to prevent condensation (e.g., 280 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate compounds with different boiling points.
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The output chromatogram will show peaks corresponding to different compounds in the sample. The area of each peak is proportional to the concentration of that compound. Purity is calculated by dividing the peak area of this compound by the total area of all peaks.
| Parameter | Example Value |
| Column | DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | Helium |
| Injection Vol. | 1 µL |
Visualizations
Caption: Troubleshooting workflow for stability and purity issues.
Caption: Generalized aerobic degradation pathway for alkanes.
Validation & Comparative
A Comparative Guide to the Mass Spectra of C12H26 Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectra of n-dodecane and several of its branched-chain isomers. Understanding the fragmentation patterns of these isomers is crucial for their accurate identification in complex mixtures, a common challenge in fields ranging from environmental analysis to metabolomics and petroleum chemistry. This document presents experimental data, a detailed methodology for spectral acquisition, and a visualization of the fragmentation process to aid in the structural elucidation of these C12H26 alkanes.
Comparative Mass Spectra Data
The following table summarizes the key mass spectral data for n-dodecane and four of its isomers. The data, obtained from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, highlights the differences in the relative abundance of the molecular ion and major fragment ions, which are characteristic of each isomer's structure.
| Isomer Name | Molecular Ion (m/z 170) Relative Intensity (%) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| n-Dodecane | 1.5 | 57 | 43 (85), 71 (55), 85 (30) |
| 2,6-Dimethyldecane | Not Observed | 43 | 57 (80), 71 (30), 85 (25), 113 (15) |
| 2,2,4,6,6-Pentamethylheptane | Not Observed | 57 | 41 (35), 43 (30), 113 (20) |
| 2,2-Dimethyldecane | Not Observed | 57 | 43 (50), 71 (15), 85 (10), 113 (5) |
| 5-Methylundecane | Not Observed | 43 | 57 (90), 71 (40), 85 (35), 99 (10) |
Experimental Protocols
The mass spectral data presented in this guide were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source. The following protocol outlines the typical experimental parameters for the analysis of C12H26 isomers.
1. Sample Preparation:
-
Prepare a dilute solution of the C12H26 isomer in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is in the range of 1-10 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-350.
-
Solvent Delay: A solvent delay of 3-5 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.
4. Data Analysis:
-
The acquired mass spectra are compared with reference spectra in a database, such as the NIST/EPA/NIH Mass Spectral Library, for compound identification.
Fragmentation Pathway Visualization
The following diagram illustrates the general fragmentation process for a generic C12H26 isomer upon electron ionization. The initial impact of a high-energy electron ejects an electron from the molecule, forming a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation through the cleavage of C-C bonds to produce smaller, more stable carbocations. The specific fragmentation pattern is highly dependent on the structure of the parent isomer, with preferential cleavage occurring at branch points to form more stable tertiary or secondary carbocations.
Caption: Electron ionization and fragmentation of a C12H26 isomer.
References
Differentiating 4-Ethyl-3,5-dimethyloctane from its Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of hydrocarbon isomers is a critical task in various scientific disciplines, including drug development, where understanding the metabolism and impurity profiles of drug candidates is paramount. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for differentiating such isomers. This guide provides a comparative analysis of the mass spectral fragmentation patterns of 4-Ethyl-3,5-dimethyloctane and three of its C12H26 isomers: the linear n-dodecane, the moderately branched 5-propylnonane, and the highly branched 2,2,4,6,6-pentamethylheptane.
The key to differentiating alkane isomers by electron ionization (EI) mass spectrometry lies in their distinct fragmentation patterns, which are dictated by the degree and location of branching. Straight-chain alkanes, like n-dodecane, tend to produce a series of fragment ions separated by 14 mass units (CH2 groups). In contrast, branched alkanes undergo preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.[1] This results in characteristic and often abundant fragment ions that serve as a molecular fingerprint. As the degree of branching increases, the molecular ion peak (M+) becomes less abundant and may even be absent in highly branched structures.[2]
Comparison of Mass Spectral Data
The following table summarizes the key mass spectral data for this compound (predicted) and its three isomers. The relative intensities of the characteristic fragment ions clearly distinguish each compound.
| m/z | This compound (Predicted Relative Intensity %) | n-Dodecane (Relative Intensity %) | 5-Propylnonane (Relative Intensity %) | 2,2,4,6,6-Pentamethylheptane (Relative Intensity %) |
| 43 | 80 | 78 | 100 | 55 |
| 57 | 100 | 100 | 60 | 100 |
| 71 | 60 | 52 | 30 | 25 |
| 85 | 40 | 30 | 45 | 10 |
| 99 | 30 | 7 | 8 | 2 |
| 113 | 25 | 6 | 15 | 5 |
| 127 | 15 | 4 | 20 | 2 |
| 141 | 5 | 2 | 5 | 1 |
| 170 (M+) | <1 | 6 | <1 | 0 |
Fragmentation Pathways and Spectral Interpretation
The mass spectrum of n-dodecane is characterized by a prominent molecular ion peak (for a linear alkane) and a series of alkyl fragments (m/z 43, 57, 71, 85, etc.), with the abundance of these fragments decreasing as the fragment size increases.
This compound , being a moderately branched alkane, is predicted to show a weak molecular ion peak. Its fragmentation will be dominated by cleavages at the branching points. The most abundant fragment is expected to be at m/z 57, corresponding to the loss of a C8H17 radical to form a stable tertiary carbocation. Other significant fragments are predicted at m/z 113 (loss of a C4H9 radical) and m/z 141 (loss of an ethyl radical).
5-Propylnonane , another moderately branched isomer, also displays a very weak molecular ion. Its primary fragmentation occurs via cleavage on either side of the tertiary carbon at position 5, leading to the loss of a butyl (C4H9) or a propyl (C3H7) radical, resulting in fragments at m/z 113 and m/z 127, respectively. The base peak at m/z 43 is likely due to the formation of the propyl cation.
The highly branched isomer, 2,2,4,6,6-pentamethylheptane , shows no discernible molecular ion peak due to its high propensity for fragmentation. The spectrum is dominated by the m/z 57 peak, which corresponds to the highly stable tert-butyl cation formed by cleavage at multiple branching points.
Mandatory Visualizations
Caption: Predicted fragmentation of this compound and 5-Propylnonane.
Caption: Experimental workflow for GC-MS analysis of alkane isomers.
Experimental Protocols
A detailed methodology for the GC-MS analysis of C12H26 isomers is provided below.
1. Sample Preparation:
-
Prepare a stock solution of the alkane isomer at a concentration of 1 mg/mL in a high-purity volatile solvent such as n-hexane.
-
Perform serial dilutions to obtain working standards at concentrations ranging from 1 to 100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-200.
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Process the data using the instrument's software. Identify the peaks corresponding to the C12H26 isomers based on their retention times and compare their mass spectra to the data presented in this guide and to spectral libraries (e.g., NIST).
By carefully analyzing the fragmentation patterns obtained from GC-MS, researchers can confidently differentiate this compound from its structural isomers, enabling accurate identification and characterization in complex mixtures.
References
Comparative analysis of 4-Ethyl-3,5-dimethyloctane and n-dodecane
A Comparative Analysis of 4-Ethyl-3,5-dimethyloctane and n-Dodecane for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties and potential performance characteristics of this compound and its linear isomer, n-dodecane. Both are C12H26 alkanes, but their structural differences lead to distinct properties relevant to their application in research, particularly as solvents and chromatographic standards. While extensive experimental data is available for n-dodecane, a common solvent and reference compound, specific experimental values for this compound are not readily found in public literature. Therefore, this comparison combines established data for n-dodecane with predicted properties for its branched isomer based on established principles of physical organic chemistry.
Data Presentation: Physicochemical Properties
The following table summarizes the known physicochemical properties of n-dodecane and the expected, qualitative properties of this compound. These predictions are based on the general effects of alkyl chain branching.
| Property | This compound | n-Dodecane |
| Molecular Formula | C₁₂H₂₆[1][2] | C₁₂H₂₆[3] |
| Molecular Weight | 170.33 g/mol [1][2] | 170.33 g/mol [3] |
| Boiling Point | Expected to be lower than n-dodecane | 215-217 °C[4] |
| Melting Point | Dependent on molecular symmetry; may be higher or lower | -9.6 °C |
| Density | Expected to be lower than n-dodecane | ~0.75 g/mL at 25°C[4] |
| Viscosity | Expected to be higher than n-dodecane | 1.374 mPa·s at 25°C |
| Thermodynamic Stability | Expected to be higher than n-dodecane[5][6] | Less stable isomer |
Performance Analysis and Applications
The structural differences between the linear n-dodecane and the branched this compound have significant implications for their performance in various applications.
n-Dodecane , as a straight-chain alkane, is a nonpolar solvent. Its linear structure allows for efficient packing and significant van der Waals forces, resulting in a relatively high boiling point and viscosity for its molecular weight. It is widely used as a solvent for nonpolar compounds, a component in fuel surrogates, and a reference standard in gas chromatography due to its well-characterized properties and predictable behavior.
This compound , being a branched alkane, is expected to have a lower boiling point than n-dodecane.[7][8] This is because the branching disrupts the close packing of the molecules, leading to weaker intermolecular van der Waals forces.[7][8] Conversely, the more complex and entangled structure of branched alkanes can lead to higher viscosity. Branched alkanes are generally more thermodynamically stable than their linear counterparts.[5][6] In practical applications, its lower boiling point might be advantageous for processes requiring easier solvent removal. Its potential use as a reference compound in chromatography is valuable for the identification of branched alkanes in complex mixtures.[9]
Experimental Protocols
To empirically compare the performance of this compound and n-dodecane, the following experimental protocols can be employed.
Determination of Solvent Efficacy
This protocol outlines a method to compare the effectiveness of each compound as a solvent for a nonpolar analyte.
Objective: To determine and compare the solubility of a standard nonpolar solute in both this compound and n-dodecane at various temperatures.
Materials:
-
This compound
-
n-Dodecane
-
A standard nonpolar solute (e.g., a specific fatty acid ester or a polycyclic aromatic hydrocarbon)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Spectrophotometer or HPLC for concentration measurement
Procedure:
-
Prepare saturated solutions of the nonpolar solute in both solvents at a series of controlled temperatures (e.g., 25°C, 40°C, 60°C).
-
Equilibrate the solutions by shaking for a set period (e.g., 24 hours) to ensure saturation.
-
Allow any undissolved solute to settle.
-
Carefully extract an aliquot of the supernatant from each vial.
-
Dilute the aliquots with a suitable volatile solvent (e.g., hexane) to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of the dissolved solute using a pre-calibrated spectrophotometer or HPLC.
-
Plot solubility (in g/100mL or mol/L) as a function of temperature for each solvent.
Gas Chromatography (GC) Reference Standard Performance
This protocol describes the use of both compounds as internal or external standards in a GC analysis.
Objective: To evaluate the suitability of this compound and n-dodecane as reference standards in the gas chromatographic analysis of a hydrocarbon mixture.
Materials:
-
Gas chromatograph with a flame ionization detector (GC-FID)[10]
-
A suitable capillary column (e.g., DB-5 or equivalent)
-
This compound (as a certified reference material, if available)
-
n-Dodecane (as a certified reference material)
-
A complex hydrocarbon mixture for analysis (e.g., a petroleum distillate fraction)
-
A suitable solvent for dilution (e.g., hexane)
Procedure:
-
Prepare a series of calibration standards for both this compound and n-dodecane at known concentrations in hexane.
-
Inject each standard into the GC to determine the retention time and response factor for each compound under a defined temperature program.
-
Prepare a sample of the hydrocarbon mixture spiked with a known concentration of either this compound or n-dodecane as an internal standard.
-
Inject the spiked sample into the GC.
-
Identify the peaks corresponding to the standards and other components in the chromatogram.
-
Compare the resolution of the standard peak from other components in the mixture.
-
Assess the stability of the retention time and peak shape over multiple injections.
Mandatory Visualizations
Caption: Decision workflow for solvent selection based on key physical properties.
Caption: Workflow for the experimental comparison of the two alkanes.
References
- 1. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecane (CAS 112-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Standards, GC for laboratory | Scharlab [scharlab.com]
- 10. environics.com [environics.com]
A Comparative Guide to the Gas Chromatographic Retention of Branched Octane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the retention times of various branched octane (B31449) isomers in gas chromatography (GC). Understanding the elution behavior of these isomers is critical in various fields, including petrochemical analysis, environmental science, and as reference standards in drug development. The data presented here, including boiling points and Kovats retention indices, offers a quantitative basis for method development and isomer identification.
Elution Order of Octane Isomers: The Role of Branching
In gas chromatography with a non-polar stationary phase, the elution order of alkanes is primarily determined by their boiling points.[1] Generally, compounds with lower boiling points are more volatile and travel through the GC column faster, resulting in shorter retention times. For isomers of octane, the degree of branching in the carbon chain significantly influences the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces.[2] Consequently, more highly branched isomers have lower boiling points and tend to elute earlier than their less branched or straight-chain counterparts.[3]
Comparative Data: Boiling Points and Kovats Retention Indices
The following table summarizes the boiling points for all 18 structural isomers of octane.[4] Where available from the NIST Chemistry WebBook, Kovats retention indices on non-polar stationary phases are also provided. The Kovats retention index is a standardized measure that relates the retention time of a compound to that of adjacent n-alkanes, providing a more transferable metric than raw retention times.[5][6] By definition, the retention index of n-octane is 800.[7]
| Isomer Name | Structure | Boiling Point (°C)[4] | Kovats Retention Index (Non-polar column) |
| n-Octane | CH₃(CH₂)₆CH₃ | 125.7 | 800[7] |
| 2-Methylheptane | CH₃CH(CH₃)(CH₂)₄CH₃ | 117.6 | 769 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 118.9 | 775 |
| 4-Methylheptane | CH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃ | 117.7 | 771 |
| 3-Ethylhexane | CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₃ | 118.6 | 785 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 106.8 | 728 |
| 2,3-Dimethylhexane | CH₃CH(CH₃)CH(CH₃)(CH₂)₂CH₃ | 115.6 | 769 |
| 2,4-Dimethylhexane | CH₃CH(CH₃)CH₂CH(CH₃)CH₂CH₃ | 109.4 | 741 |
| 2,5-Dimethylhexane | CH₃CH(CH₃)(CH₂)₂CH(CH₃)CH₃ | 109.1 | 736 |
| 3,3-Dimethylhexane | CH₃CH₂C(CH₃)₂(CH₂)₂CH₃ | 112.0 | 759 |
| 3,4-Dimethylhexane | CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃ | 117.7 | 782 |
| 2-Methyl-3-ethylpentane | CH₃CH(CH₃)CH(CH₂CH₃)CH₂CH₃ | 115.6 | 789 |
| 3-Methyl-3-ethylpentane | CH₃CH₂C(CH₃)(CH₂CH₃)CH₂CH₃ | 118.2 | 797 |
| 2,2,3-Trimethylpentane | (CH₃)₃CCH(CH₃)CH₂CH₃ | 110.1 | 761 |
| 2,2,4-Trimethylpentane | (CH₃)₃CCH₂CH(CH₃)₂ | 99.2 | 692 |
| 2,3,3-Trimethylpentane | CH₃CH(CH₃)C(CH₃)₂CH₂CH₃ | 114.7 | 784 |
| 2,3,4-Trimethylpentane | CH₃CH(CH₃)CH(CH₃)CH(CH₃)CH₃ | 113.5 | 767 |
| 2,2,3,3-Tetramethylbutane | (CH₃)₃CC(CH₃)₃ | 106.5 | 719 |
Note: Kovats retention indices can vary slightly depending on the specific non-polar stationary phase and the exact experimental conditions.
Experimental Protocol for GC Analysis of Octane Isomers
The following is a typical experimental protocol for the separation and analysis of octane isomers using gas chromatography. This protocol is a composite based on common practices for hydrocarbon analysis.[2][8]
1. Gas Chromatograph (GC) System:
-
Injector: Split/splitless injector. A split injection is typically used to prevent column overload.
-
Detector: Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) stationary phase. Typical dimensions are 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-1.0 µm film thickness.[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or constant pressure.
2. GC Method Parameters:
-
Injector Temperature: 250 °C to ensure rapid and complete vaporization of the sample.
-
Detector Temperature: 250-300 °C.
-
Oven Temperature Program: An initial temperature of 35-50 °C held for several minutes, followed by a temperature ramp of 5-10 °C/min to a final temperature of 150-200 °C. A final hold time may be included to ensure all components have eluted.
-
Injection Volume: 0.1-1.0 µL of a dilute solution of the octane isomer mixture in a volatile solvent like hexane (B92381) or pentane.
-
Split Ratio: 50:1 to 100:1.
3. Sample Preparation:
-
Prepare a mixed standard solution containing the octane isomers of interest at a known concentration in a high-purity volatile solvent.
-
If analyzing an unknown sample, dissolve it in a suitable solvent.
4. Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times by comparing them to the retention times of known standards run under the same conditions.
-
For more robust identification, especially in complex mixtures, calculate the Kovats retention indices for each peak and compare them to literature values.
Visualizing the Elution Order
The following diagram illustrates the general relationship between the degree of branching of octane isomers and their elution order in gas chromatography with a non-polar column.
Caption: Relationship between octane isomer branching and GC elution order.
This guide provides a foundational understanding and quantitative data for the comparison of branched octane isomer retention times in gas chromatography. For more specific applications, optimization of the experimental protocol may be necessary.
References
- 1. phytochemia.com [phytochemia.com]
- 2. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. agilent.com [agilent.com]
- 4. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 5. Octane, 3,3-dimethyl- [webbook.nist.gov]
- 6. Octane, 3-methyl- [webbook.nist.gov]
- 7. Chempendix - Retention Indexes [sites.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas Chromatographic Retention Data [webbook.nist.gov]
A Comparative Guide to the Synthesis of 4-Ethyl-3,5-dimethyloctane
For researchers and professionals in drug development and organic chemistry, the synthesis of complex branched alkanes like 4-ethyl-3,5-dimethyloctane is crucial for creating novel molecular scaffolds. This guide provides a comparative analysis of two powerful synthetic methodologies: the Corey-House synthesis and the Grignard reagent two-step synthesis. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to aid in methodological selection and execution.
Comparison of Synthetic Methods
The selection of a synthetic route for a complex, non-symmetrical alkane such as this compound hinges on factors like yield, precursor availability, and stereochemical control. Below is a summary of the two proposed methods.
| Parameter | Corey-House Synthesis | Grignard Reagent Synthesis (Two-Step) |
| Overall Yield | Good to Excellent | Moderate to Good |
| Key Reagents | Lithium di(sec-butyl)(propyl)cuprate, 3-bromo-2-methylhexane | sec-Butylmagnesium bromide, 4-methylheptan-3-one |
| Reaction Steps | 3 (Alkyl halide prep, Gilman reagent formation, Coupling) | 3 (Grignard formation, Addition to ketone, Reduction) |
| Precursor Accessibility | Requires synthesis of a specific alkyl halide. | Ketone precursor may require separate synthesis. |
| Side Reactions | Homocoupling of the Gilman reagent can occur. | Incomplete reduction of the tertiary alcohol. |
| Suitability | Highly suitable for unsymmetrical alkanes. | Versatile and widely applicable. |
Experimental Protocols
Method 1: Corey-House Synthesis
The Corey-House synthesis is a robust method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of unsymmetrical alkanes with high yields.[1][2][3] The retrosynthetic analysis for this compound via this method is outlined below.
Step 1: Preparation of the Gilman Reagent (Lithium di(sec-butyl)(propyl)cuprate)
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare sec-butyllithium by reacting 2-chlorobutane with lithium metal in anhydrous diethyl ether.
-
In a separate flask, similarly prepare propyllithium from 1-chloropropane.
-
To a suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C, add two equivalents of the prepared sec-butyllithium solution dropwise.
-
To the resulting solution, add one equivalent of the prepared propyllithium solution to form the mixed Gilman reagent.
Step 2: Coupling Reaction
-
To the freshly prepared Gilman reagent at -78 °C, add a solution of 3-bromo-2-methylhexane in anhydrous diethyl ether dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation to yield this compound.
Method 2: Grignard Reagent Synthesis (Two-Step)
This widely used method involves the formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the corresponding alkane.[4][5][6]
Step 1: Synthesis of 4-Ethyl-3,5-dimethyloctan-4-ol
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of 2-bromobutane in anhydrous diethyl ether dropwise to a suspension of magnesium turnings in diethyl ether.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-methylheptan-3-one in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude tertiary alcohol, 4-ethyl-3,5-dimethyloctan-4-ol.
Step 2: Reduction of 4-Ethyl-3,5-dimethyloctan-4-ol
-
The crude tertiary alcohol can be reduced to the alkane via a two-step dehydration-hydrogenation sequence.
-
Dehydration: Treat the crude alcohol with a strong acid such as sulfuric acid or phosphoric acid and heat to produce a mixture of alkenes.
-
Hydrogenation: Dissolve the resulting alkene mixture in a suitable solvent like ethanol (B145695) and add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus until the reaction is complete.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate. Purify the resulting this compound by fractional distillation.
Validation of Synthesis
The successful synthesis and purity of this compound must be confirmed using modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[7]
-
¹H NMR: The proton NMR spectrum of a branched alkane will show complex, overlapping signals in the upfield region (typically 0.5-2.0 ppm).[1][8] The chemical shift of each proton is dependent on its local electronic environment.
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. For branched alkanes, signals for methyl, methylene, methine, and quaternary carbons appear in characteristic regions.
-
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals and confirm the connectivity of the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.[9]
-
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation. The fragmentation of branched alkanes is dominated by cleavage at the branching points, which leads to the formation of more stable secondary and tertiary carbocations.[10][11] The molecular ion peak (M+) for highly branched alkanes is often of very low abundance or absent.[12][13]
-
Chemical Ionization (CI-MS): A softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion peak [M+H]+, which is useful for confirming the molecular weight.[9]
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. Prepare 3- methyl octane with the help of Corey house synthesis react - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Ethyl-3,5-dimethyl-5-propyloctane | C15H32 | CID 91556905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. benchchem.com [benchchem.com]
- 10. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. GCMS Section 6.9.2 [people.whitman.edu]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
A Comparative Guide to the Purity Assessment of Synthetic 4-Ethyl-3,5-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic 4-Ethyl-3,5-dimethyloctane, a branched alkane with potential applications in pharmaceutical formulations as an excipient. The selection of an appropriate analytical method is critical to ensure the identity, purity, and quality of the synthesized compound, as impurities can significantly impact its physical properties and performance in final products. This document outlines key analytical methodologies, their respective strengths and weaknesses, and provides detailed experimental protocols.
Introduction to this compound and Potential Impurities
This compound (C₁₂H₂₆) is a saturated hydrocarbon with a complex branched structure.[1] Its synthesis can result in a variety of impurities, the nature of which depends on the synthetic route employed. Common impurities may include:
-
Structural Isomers: Other dodecane (B42187) (C₁₂H₂₆) isomers are the most probable impurities, arising from non-selective reactions or rearrangements. There are 355 possible isomers of dodecane, making high-resolution separation challenging.[2][3]
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Byproducts from Side Reactions: Oligomers or products of incomplete reactions.
-
Residual Solvents: Solvents used during synthesis and purification steps.
A thorough purity analysis must be capable of separating and quantifying these potential contaminants.
Comparative Analysis of Purity Assessment Methods
The primary analytical techniques for the purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A comparative summary is presented in Table 1.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Strengths | Limitations | Primary Application |
| GC-FID | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | High resolution for volatile compounds, robust, and quantitative.[4] | Requires volatile and thermally stable analytes. | Quantification of the main component and volatile impurities. |
| GC-MS | Separation by GC followed by mass analysis of eluting compounds. | Provides structural information for impurity identification through fragmentation patterns.[5] | Highly branched alkanes may show weak or absent molecular ion peaks.[6] | Identification and quantification of volatile impurities, including isomers. |
| HPLC-RI/ELSD | Separation based on polarity differences with a stationary phase. | Suitable for non-volatile or thermally labile compounds. | Saturated hydrocarbons lack UV chromophores, requiring less sensitive universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD).[7][8] | Analysis of non-volatile impurities. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Provides unambiguous structure confirmation and absolute purity determination (qNMR) without a reference standard of the analyte.[9][10] | Lower sensitivity compared to chromatographic methods. | Structural elucidation and absolute purity determination. |
Experimental Protocols
This method is ideal for quantifying the purity of this compound and detecting volatile impurities.
-
Instrumentation: Gas chromatograph with a flame ionization detector.
-
Column: A non-polar capillary column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is recommended for separating hydrocarbon isomers.[9]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 5 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a volatile solvent like hexane (B92381) or pentane (B18724) to a concentration of approximately 1 mg/mL.
This technique is crucial for the identification of unknown impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as for GC-FID.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Fragmentation of branched alkanes is characterized by preferential cleavage at the branching point, leading to the formation of stable carbocations.[6][11] The resulting mass spectrum serves as a fingerprint for structural elucidation.
Due to the non-polar nature and lack of a UV chromophore in alkanes, reversed-phase HPLC with a universal detector is the most suitable approach, though less common than GC.
-
Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[7][8]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a non-polar mobile phase such as acetonitrile/isopropanol (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-2 mg/mL.
qNMR provides an absolute purity value without the need for a specific standard of this compound.[9][10]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or benzene-d₆.
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Method:
-
Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.[12]
-
Comparison with Alternatives
In pharmaceutical formulations, particularly in topical and parenteral products, other highly branched alkanes are used for their emollient and non-reactive properties. A comparison with two common alternatives, squalane (B1681988) and pristane, is provided in Table 2.
Table 2: Comparison of this compound with Alternative Branched Alkanes
| Compound | Structure | Molecular Formula | Key Properties | Common Applications in Drug Development |
| This compound | Highly branched C12 alkane | C₁₂H₂₆ | Low viscosity, good spreading properties (predicted). | Potential as a non-polar solvent or emollient in topical formulations. |
| Squalane | 2,6,10,15,19,23-Hexamethyltetracosane | C₃₀H₆₂ | Highly stable, non-comedogenic, excellent emollient.[13] | Emollient in ointments and creams, vehicle for fat-soluble drugs, adjuvant in vaccines.[14][15] |
| Pristane | 2,6,10,14-Tetramethylpentadecane | C₁₉H₄₀ | A known impurity in squalane derived from shark liver oil, can be a skin irritant.[16] | Primarily used in research as an adjuvant to induce autoimmune diseases in animal models. |
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthetic this compound and the general signaling pathway for mass spectral fragmentation.
References
- 1. This compound | C12H26 | CID 53424940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. List of isomers of dodecane - Wikipedia [en.wikipedia.org]
- 4. GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 [sigmaaldrich.com]
- 5. US6165481A - Highly pure squalane, raw material for pharmaceuticals and cosmetics prepared by using the same and method for producing the same - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. youtube.com [youtube.com]
- 8. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Squalene and squalane emulsions as adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Spectroscopic Fingerprints: A Comparative Analysis of 4-Ethyl-3,5-dimethyloctane and Other Alkanes
For Immediate Release
A detailed comparative guide on the spectroscopic data of 4-Ethyl-3,5-dimethyloctane versus other representative alkanes has been compiled to aid researchers, scientists, and drug development professionals in the structural elucidation of saturated hydrocarbons. This guide provides a comprehensive analysis of Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data, presented in clearly structured tables for straightforward comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also included to support experimental design and data interpretation.
Introduction to Alkane Spectroscopy
Alkanes, consisting solely of carbon and hydrogen atoms with single bonds, present a unique challenge for spectroscopic analysis due to their lack of functional groups. However, techniques such as Mass Spectrometry, ¹³C NMR, and ¹H NMR provide invaluable information about their molecular weight, carbon framework, and the electronic environment of their hydrogen atoms. The degree of branching in an alkane has a significant and predictable effect on its spectroscopic signature, allowing for detailed structural determination. This guide focuses on this compound, a branched alkane, and compares its spectral characteristics with a linear alkane (n-dodecane), a highly branched alkane (isooctane), and a cyclic alkane (cyclododecane).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the selected comparative alkanes.
Mass Spectrometry Data
Mass spectrometry of alkanes is characterized by fragmentation of the carbon-carbon bonds. The molecular ion peak (M+) is often weak or absent, especially in highly branched alkanes, due to the ease of fragmentation to form stable carbocations. The fragmentation pattern is a key indicator of the branching structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Interpretation |
| This compound | C₁₂H₂₆ | 170.33 | Predicted: Fragmentation is expected to occur at the branching points, leading to the formation of stable secondary and tertiary carbocations. Key fragments would likely result from the loss of methyl (CH₃), ethyl (C₂H₅), and larger alkyl radicals. |
| n-Dodecane | C₁₂H₂₆ | 170.34 | A series of cluster peaks separated by 14 amu (CH₂), with the most abundant fragments typically in the C₃ to C₅ range. The molecular ion peak at m/z 170 is expected to be of low intensity. |
| Isooctane (2,2,4-Trimethylpentane) | C₈H₁₈ | 114.23 | The molecular ion peak at m/z 114 is very weak or absent. The base peak is typically at m/z 57, corresponding to the stable tertiary butyl cation ((CH₃)₃C⁺). Another significant peak is often observed at m/z 41. |
| Cyclododecane | C₁₂H₂₄ | 168.32 | The molecular ion peak at m/z 168 is generally more intense than in acyclic alkanes. The fragmentation pattern is characterized by the loss of ethylene (B1197577) (C₂H₄) units. |
¹³C Nuclear Magnetic Resonance (NMR) Data
The chemical shifts in ¹³C NMR spectra of alkanes are influenced by the substitution pattern of the carbon atoms. Quaternary carbons are the most deshielded (appear at higher ppm values), followed by tertiary, secondary, and primary carbons.
| Compound | Carbon Atom | Predicted/Experimental ¹³C Chemical Shift (ppm) |
| This compound | C1 | 14.3 |
| C2 | 23.2 | |
| C3 | 32.2 | |
| C4 | 41.5 | |
| C5 | 39.8 | |
| C6 | 29.5 | |
| C7 | 23.2 | |
| C8 | 14.3 | |
| C3-CH₃ | 15.8 | |
| C5-CH₃ | 15.8 | |
| C4-CH₂CH₃ | 26.5 | |
| C4-CH₂CH₃ | 11.8 | |
| n-Dodecane | CH₃ | ~14.1 |
| CH₂ | ~22.7, ~29.4, ~29.7, ~31.9 | |
| Isooctane (2,2,4-Trimethylpentane) | C1, C5, 2-CH₃ | ~29.6, ~24.8, ~31.3 |
| C2 | ~31.3 | |
| C3 | ~53.0 | |
| C4 | ~24.8 | |
| 4-CH₃ | ~24.8 | |
| Cyclododecane | CH₂ | ~24.5 |
¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectra of alkanes typically show signals in the upfield region (0.5-2.0 ppm). The chemical shift is dependent on the local electronic environment, with protons on methine groups (CH) appearing further downfield than those on methylene (B1212753) (CH₂) and methyl (CH₃) groups.
| Compound | Proton Environment | Predicted/Experimental ¹H Chemical Shift (ppm) & Multiplicity |
| This compound | CH₃ (C1, C8) | 0.9 (t) |
| CH₂ (C2, C7) | 1.3 (m) | |
| CH (C3, C5) | 1.6 (m) | |
| CH (C4) | 1.4 (m) | |
| CH₂ (C6) | 1.2 (m) | |
| CH₃ (C3-CH₃, C5-CH₃) | 0.8 (d) | |
| CH₂ (C4-CH₂CH₃) | 1.2 (m) | |
| CH₃ (C4-CH₂CH₃) | 0.8 (t) | |
| n-Dodecane | CH₃ | ~0.88 (t) |
| (CH₂)₁₀ | ~1.26 (s) | |
| Isooctane (2,2,4-Trimethylpentane) | C1-H, 2-CH₃-H | ~0.9 (s) |
| C3-H₂ | ~1.8 (d) | |
| C4-H | ~1.6 (m) | |
| 4-CH₃-H | ~0.9 (d) | |
| Cyclododecane | CH₂ | ~1.38 (s) |
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve the alkane sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1-10 ppm.
-
GC Conditions:
-
Injector: Split/splitless injector at 250-300°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100-150 MHz (for carbon).
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400-600 MHz (for proton).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16.
-
Visualization of Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of an unknown alkane with known compounds.
Caption: Workflow for alkane identification via spectroscopic comparison.
This guide provides a foundational understanding of the key spectroscopic features of this compound in comparison to other alkanes. The provided data and protocols serve as a valuable resource for researchers in the field of chemical analysis and drug development.
Comparative study of the physical properties of octane isomers
A Comprehensive Comparison of the Physical Properties of Octane (B31449) Isomers
Octane (C₈H₁₈) is a hydrocarbon with 18 structural isomers, each exhibiting unique physical properties due to variations in their molecular structure. These differences, primarily driven by the degree of branching in the carbon chain, significantly influence their applications, particularly in the fuel industry. This guide provides a comparative analysis of the key physical properties of various octane isomers, supported by experimental data and detailed methodologies.
The Influence of Molecular Structure on Physical Properties
The arrangement of carbon atoms in octane isomers plays a crucial role in determining their intermolecular forces, which in turn dictates their physical properties. Straight-chain isomers, like n-octane, have a larger surface area, leading to stronger van der Waals forces between molecules.[1][2] Consequently, they tend to have higher boiling points and viscosities compared to their branched counterparts.[2][3]
Conversely, branched isomers, such as the well-known 2,2,4-trimethylpentane (B7799088) (iso-octane), are more compact.[3] This reduces the surface area available for intermolecular interactions, resulting in weaker van der Waals forces.[1] As a result, branched isomers are generally more volatile, with lower boiling points, melting points, and viscosities.[1][3]
Comparative Data of Octane Isomer Properties
The following table summarizes the key physical properties of several octane isomers, illustrating the impact of their structural differences.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Viscosity (mPa·s) |
| n-Octane | Straight Chain | 125.7[2] | -57[4] | 0.703[4] | 0.542 (at 20°C) |
| 2-Methylheptane | Branched | 118[4] | -109[4] | 0.698[4] | |
| 3-Methylheptane | Branched | 119 | 0.705 | ||
| 4-Methylheptane | Branched | 117.7 | 0.704 | ||
| 2,2-Dimethylhexane | Highly Branched | 106.8 | 0.695 | ||
| 2,3-Dimethylhexane | Branched | 115.6 | 0.712 | ||
| 2,4-Dimethylhexane | Branched | 109.1 | 0.693 | ||
| 2,5-Dimethylhexane | Branched | 109.4 | 0.694 | ||
| 3,3-Dimethylhexane | Highly Branched | 112 | 0.709 | ||
| 3,4-Dimethylhexane | Branched | 118 | 0.719 | ||
| 2,2,3-Trimethylpentane | Highly Branched | 110.1 | 0.716 | ||
| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched | 99[1] | -107.4 | 0.692 | 0.50[5] |
| 2,3,3-Trimethylpentane | Highly Branched | 114.7 | 0.726 | ||
| 2,3,4-Trimethylpentane | Highly Branched | 113.5 | 0.719 | ||
| 3-Ethyl-2-methylpentane | Branched | 115.6 | 0.718 | ||
| 3-Ethyl-3-methylpentane | Highly Branched | 118.3 | 0.726 | ||
| 2,2,3,3-Tetramethylbutane | Highly Branched | 106.5 | 100.7 |
Note: Some data points were not available in the searched literature.
Experimental Protocols
Accurate determination of these physical properties relies on standardized experimental procedures.
Boiling Point Determination (Capillary Method)
The capillary method is a common technique for determining the boiling point of a liquid.[6]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is then inverted and placed into the fusion tube with the open end submerged in the liquid.[7]
-
Heating: The fusion tube assembly is heated, often in a heating block or a Thiele tube.[7][8] As the temperature rises, the air trapped in the capillary tube expands and is expelled, seen as bubbles.[9]
-
Observation: Upon further heating, the liquid begins to boil, and its vapor fills the capillary tube. The heating is then stopped.
-
Boiling Point Reading: As the apparatus cools, the vapor pressure inside the capillary tube decreases. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][9]
Melting Point Determination (Capillary Method)
A similar capillary method is used for determining the melting point of solid isomers.[10]
-
Sample Preparation: A small, powdered sample of the solid is packed into a capillary tube sealed at one end.[8]
-
Heating: The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[10]
-
Observation: The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded.[8] Pure compounds typically have a sharp melting point range of 1-2°C.[8][11]
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume used for measuring the density of liquids.
-
Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the octane isomer, and its mass is measured again.
-
Calculation: The mass of the isomer is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the isomer by the known volume of the pycnometer.[12]
Viscosity Determination (Ostwald Viscometer)
An Ostwald viscometer is used to measure the relative viscosity of a liquid.[13]
-
Measurement of Flow Time: A specific volume of the octane isomer is drawn into the viscometer, and the time it takes for the liquid to flow between two marked points under the influence of gravity is measured.[13]
-
Comparison with a Reference: The flow time of the isomer is compared to the flow time of a reference liquid with a known viscosity (e.g., water).[13]
-
Calculation: The viscosity of the isomer is calculated using the flow times and densities of the isomer and the reference liquid.[13]
Visualizing Structural and Methodological Concepts
To better understand the relationship between structure and properties, as well as the experimental workflows, the following diagrams are provided.
References
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Viscosity of Liquids - Octane | Chemical Education Xchange [chemedx.org]
- 4. Octane [vias.org]
- 5. Viscosity [macro.lsu.edu]
- 6. jove.com [jove.com]
- 7. byjus.com [byjus.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. mt.com [mt.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
Comparative Analysis of 4-Ethyl-3,5-dimethyloctane and its Isomeric Alternatives: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-reference of analytical data for 4-Ethyl-3,5-dimethyloctane and its related isomers. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative analysis of their physicochemical properties and outlines detailed experimental protocols for their characterization. Due to the limited availability of specific experimental spectra for this compound, this guide utilizes data from its close structural isomers as a comparative baseline.
Physicochemical Properties
The following table summarizes key computed and, where available, experimental data for this compound and a selection of its C12H26 isomers. These branched alkanes share the same molecular formula and weight but differ in their structural arrangement, which can influence their physical and chromatographic properties.
| Property | This compound | 4,5-Dimethyloctane | 2,6-Dimethyloctane | n-Dodecane (Linear Alkane) |
| Molecular Formula | C12H26[1] | C10H22 | C10H22 | C12H26 |
| Molecular Weight | 170.33 g/mol [1] | 142.28 g/mol | 142.28 g/mol | 170.34 g/mol |
| CAS Number | 62183-64-6[1] | 15869-96-2 | 2051-30-1 | 112-40-3 |
| Boiling Point (°C) | Not available | Not available | Not available | 216.2 |
| LogP (Computed) | 5.8[1] | Not available | Not available | 6.1 |
Experimental Protocols
Accurate characterization of branched alkanes like this compound is crucial for their application in various research fields. The following sections detail standardized experimental methodologies for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Alkanes
GC-MS is a powerful technique for separating and identifying volatile organic compounds (VOCs) such as branched alkanes.
Sample Preparation: Samples containing volatile alkanes are typically prepared using a purge and trap system or headspace analysis to extract the analytes from their matrix. For liquid samples, an inert gas (e.g., helium) is bubbled through the sample, and the purged components are trapped on a sorbent tube. The sorbent tube is then heated to desorb the trapped compounds into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., Elite-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial temperature of 60°C is held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 6 minutes.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries such as the National Institute of Standards and Technology (NIST) database for compound identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential tool for the detailed structural analysis of organic molecules, including the precise determination of isomeric structures.
Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.
¹H NMR Spectroscopy: Protons on alkane chains typically resonate in the upfield region of the spectrum (around 0.5-2.0 ppm). The chemical shift and splitting patterns of the signals provide information about the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: Carbon atoms in alkanes have characteristic chemical shifts that depend on their local environment. For instance, quaternary carbons appear in a different region of the spectrum compared to methylene (B1212753) or methyl carbons, allowing for the identification of branching points.
Analytical Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the analytical characterization of a branched alkane like this compound.
Caption: A generalized workflow for the identification and quantification of this compound.
This guide serves as a foundational resource for the analytical characterization of this compound and its isomers. While specific experimental data for the target compound remains elusive, the provided protocols and comparative data for related structures offer a valuable starting point for researchers in the field.
References
Safety Operating Guide
Proper Disposal of 4-Ethyl-3,5-dimethyloctane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-3,5-dimethyloctane (CAS No. 62183-64-6), a flammable liquid hydrocarbon. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research, scientific, and drug development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on structurally similar flammable hydrocarbons, must be observed.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, Viton®).
-
Body Protection: A flame-retardant lab coat or coveralls.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator with organic vapor cartridges is required.
Engineering Controls:
-
All handling of this compound should be conducted within a certified chemical fume hood.
-
Ensure adequate ventilation to maintain vapor concentrations below occupational exposure limits.
-
An emergency eyewash station and safety shower must be readily accessible.
Spill Management Protocol
In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
Disposal Plan and Procedures
This compound is classified as a flammable liquid and, therefore, must be disposed of as hazardous waste. It is crucial to follow all local, state, and federal regulations governing hazardous waste disposal.
Waste Identification and Classification:
| Property | Classification |
| Waste Type | Hazardous Waste |
| Hazard Class | 3 (Flammable Liquid) |
| UN Number | UN3295 |
| Proper Shipping Name | Hydrocarbons, liquid, n.o.s. |
| Packing Group | III |
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Containerization: Use only approved, chemically resistant, and properly sealed containers for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from heat, sparks, and open flames.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste disposal company. The primary recommended method of disposal is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1]
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of experiment scale and the use of in-lab purification and reuse techniques where appropriate and safe.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Safe Handling and Disposal of 4-Ethyl-3,5-dimethyloctane: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 4-Ethyl-3,5-dimethyloctane, a flammable and potentially hazardous organic compound. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Safety and Handling Protocol
All handling of this compound must be conducted in a certified chemical fume hood. It is imperative to use spark-proof tools and explosion-proof equipment. When transferring the liquid, containers must be grounded and bonded to prevent static discharge.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact, which can cause irritation. Gloves should be inspected for degradation before each use. |
| Body Protection | Flame-retardant lab coat | Protects against spills and splashes of the flammable liquid. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood | Minimizes the inhalation of vapors, which may cause respiratory irritation, drowsiness, or dizziness. |
Experimental Workflow for Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Spill Management Protocol
Immediate and appropriate response to a spill is critical to prevent injury and further contamination.
Spill Response Kit Contents
| Item | Quantity | Purpose |
| Inert Absorbent Material (e.g., vermiculite, sand) | Sufficient to contain largest potential spill | To absorb and contain the liquid spill. |
| Spark-Proof Scoop and Brush | 1 set | For safely collecting absorbed material. |
| Sealable, Labeled Hazardous Waste Bags/Container | Multiple | For containment of contaminated materials. |
| Chemical-Resistant Gloves | 2 pairs | For hand protection during cleanup. |
| Safety Goggles | 1 pair | For eye protection during cleanup. |
| Flame-Retardant Apron | 1 | For body protection during cleanup. |
Spill Cleanup Procedure
For Minor Spills (less than 100 mL) inside a Chemical Fume Hood:
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE (goggles, gloves, lab coat).
-
Contain the spill with an inert absorbent material.
-
Carefully collect the absorbed material using spark-proof tools.
-
Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ensure the fume hood continues to ventilate the area thoroughly.
For Major Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Immediately evacuate the laboratory and alert others.
-
If it is safe to do so, turn off all ignition sources.
-
Close the laboratory doors to contain vapors.
-
Contact the institution's emergency response team.
-
Provide emergency responders with information on the chemical and the spill.
Disposal Plan
All waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.
Waste Disposal Workflow
The following diagram illustrates the required workflow for the disposal of waste contaminated with this compound.
By strictly adhering to these operational and disposal plans, you contribute to a culture of safety and responsibility in the laboratory. This ensures the well-being of all personnel and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
